Product packaging for 5-(3-Nitrophenyl)isoxazole(Cat. No.:CAS No. 126633-02-1)

5-(3-Nitrophenyl)isoxazole

Cat. No.: B1302396
CAS No.: 126633-02-1
M. Wt: 190.16 g/mol
InChI Key: RGDHTIOOORKVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(3-Nitrophenyl)isoxazole is a high-purity chemical compound serving as a key synthetic intermediate and building block in medicinal chemistry and drug discovery research. The isoxazole ring is a privileged scaffold in pharmaceuticals, known for its diverse biological activities. Recent research highlights the significant potential of derivatives based on the this compound structure, particularly in developing novel antibacterial agents. Studies show that such derivatives exhibit potent activity against challenging multidrug-resistant pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB), which the WHO classifies as a critical priority pathogen . The compound's structure allows for further functionalization, making it a valuable precursor for generating skeletal diversity in discovery chemistry through heterocycle-heterocycle transformation strategies . As a versatile reactant, it enables researchers to explore new chemical space in the search for treatments for infections, cancer, and inflammatory diseases . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B1302396 5-(3-Nitrophenyl)isoxazole CAS No. 126633-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-4-5-10-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDHTIOOORKVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 5-(3-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Nitrophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. Isoxazole derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry for their diverse pharmacological activities. The introduction of a nitrophenyl group can significantly influence the compound's biological and chemical characteristics. This document consolidates available data on its molecular properties, offers detailed experimental protocols, and presents a logical workflow for its synthesis, aiming to support research and development in medicinal chemistry.

Core Physicochemical Properties

The fundamental are crucial for understanding its behavior in biological and chemical systems. These properties influence its solubility, membrane permeability, and potential interactions with biological targets.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
IUPAC Name 5-(3-nitrophenyl)-1,2-oxazoleN/A
CAS Number 126633-02-1[1]
Molecular Formula C₉H₆N₂O₃[1][2][3]
Molecular Weight 190.16 g/mol [1][3]
Melting Point 80-85 °C[1]
Boiling Point ~378.5 °C at 760 mmHg (Predicted)N/A
Solubility Moderate in organic solvents; limited in water.[4]
logP (Predicted) 2.15 ± 0.35N/A
pKa (Predicted) Most Basic: -5.3 (Predicted)N/A
SMILES O=--INVALID-LINK--[O-][3]

Note: Predicted values for Boiling Point, logP, and pKa are computationally derived and should be confirmed experimentally.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its preparation and validation in a laboratory setting.

Synthesis Protocol: 1,3-Dipolar Cycloaddition

The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.

Objective: To synthesize this compound via the 1,3-dipolar cycloaddition of 3-nitrobenzonitrile oxide with acetylene.

Materials:

  • 3-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Sodium hypochlorite (NaOCl, aqueous solution, e.g., bleach) or Chloramine-T

  • Acetylene gas or a suitable acetylene precursor

  • Dichloromethane (DCM) or other suitable organic solvent

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

Step 1: Synthesis of 3-Nitrobenzaldoxime (Nitrile Oxide Precursor)

  • Dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 3-nitrobenzaldoxime.

Step 2: In Situ Generation of 3-Nitrobenzonitrile Oxide and Cycloaddition

  • Dissolve the 3-nitrobenzaldoxime (1 equivalent) in a solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (1.2 equivalents) dropwise to the vigorously stirred solution. The NaOCl oxidizes the aldoxime to the corresponding nitrile oxide.

  • Simultaneously, bubble acetylene gas through the reaction mixture or use a suitable acetylene synthon.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.[5]

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Characterization Protocols

Objective: To confirm the structure and purity of the synthesized this compound.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Analysis: The spectrum is expected to show distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the protons on the nitrophenyl ring and the isoxazole ring. The characteristic proton on the C4 of the isoxazole ring typically appears as a singlet or doublet.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Analysis: The spectrum will show characteristic peaks for the carbon atoms of the isoxazole and nitrophenyl rings. The carbon bearing the nitro group will be significantly downfield.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or cast a thin film of the compound from a volatile solvent on a salt plate.

    • Analysis: Expect characteristic absorption bands for:

      • C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹)

      • N-O stretching (~1300-1350 cm⁻¹)

      • Asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

      • Aromatic C-H stretching (~3000-3100 cm⁻¹)

  • Mass Spectrometry (MS):

    • Analysis: Electrospray ionization (ESI) or other soft ionization techniques should be used.

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ at m/z 190.16 or 191.17, respectively, confirming the molecular weight of the compound.

Biological and Pharmacological Context

Isoxazole-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[6] They are key components in several approved drugs.

  • General Activities: The isoxazole scaffold has been associated with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4]

  • Influence of the Nitro Group: The presence of a 3-nitrophenyl substituent is significant. Nitroaromatic compounds are known to be bio-reducible and can participate in various biological processes. This moiety can enhance certain activities but may also introduce concerns regarding toxicity.[4] Derivatives of nitrophenyl isoxazoles are explored for applications including anti-inflammatory and anticancer agents.[4]

Visualization of Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound using the 1,3-dipolar cycloaddition method.

Caption: Synthesis workflow for this compound.

References

Spectroscopic and Synthetic Profile of 5-(3-Nitrophenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5-(3-nitrophenyl)isoxazole. This guide presents available data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside a plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the protons on both the isoxazole and the nitrophenyl rings. The isoxazole proton at the 4-position would likely appear as a singlet. The protons on the 3-nitrophenyl ring will show a more complex splitting pattern (a combination of doublets and triplets) due to their meta- and ortho-coupling.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the heterocyclic isoxazole ring.

Note: The following table is based on data for the closely related compound 1-(3-(3-nitrophenyl)isoxazol-4-yl)ethan-1-one and serves as an estimation for the chemical shifts of the 3-nitrophenylisoxazole core.[1]

¹H NMR ¹³C NMR
Chemical Shift (ppm) Chemical Shift (ppm)
9.09 (s, 1H, isoxazole-H4)164.0 (isoxazole-C5)
8.65 (t, J = 2.0 Hz, 1H, Ar-H)159.2 (isoxazole-C3)
8.36 (m, 1H, Ar-H)148.1 (Ar-C)
8.14 – 8.05 (m, 1H, Ar-H)135.5 (Ar-C)
7.66 (t, J = 8.0 Hz, 1H, Ar-H)129.3 (Ar-CH)
129.1 (Ar-CH)
125.0 (Ar-CH)
124.8 (Ar-CH)
120.4 (isoxazole-C4)
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:

Functional Group **Expected Absorption Range (cm⁻¹) **
Aromatic C-H stretch3100 - 3000
C=N stretch (isoxazole ring)1650 - 1550
N-O stretch (nitro group)1550 - 1500 (asymmetric) and 1370 - 1330 (symmetric)
C-O stretch (isoxazole ring)1250 - 1150
N-O stretch (isoxazole ring)950 - 850
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The molecular formula for this compound is C₉H₆N₂O₃, with a calculated molecular weight of approximately 190.16 g/mol . Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the isoxazole ring.

Mass Spectrometry
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.1555 g/mol [2]
Expected [M]+• m/z 190

Experimental Protocols

The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below.

Synthesis of this compound

A common method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne.

Step 1: Generation of 3-nitrobenzonitrile oxide. 3-Nitrobenzaldoxime can be treated with an oxidizing agent, such as sodium hypochlorite (bleach), in a suitable solvent like dichloromethane (DCM) to generate 3-nitrobenzonitrile oxide in situ.

Step 2: Cycloaddition. The in situ generated 3-nitrobenzonitrile oxide is then reacted with a suitable alkyne, such as acetylene or a protected acetylene equivalent, to yield the this compound.

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexane and ethyl acetate.

Characterization: The structure of the synthesized compound would be confirmed by the spectroscopic methods detailed above (¹H NMR, ¹³C NMR, IR, and MS).

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of isoxazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 3-Nitrobenzaldoxime + Alkyne Reaction [3+2] Cycloaddition (e.g., with NaOCl) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: Synthetic and analytical workflow for this compound.

References

In-Depth Technical Guide: Biological Activity Screening of 5-(3-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential biological activities of 5-(3-Nitrophenyl)isoxazole. Due to the limited availability of specific experimental data for this exact molecule, this paper leverages findings from closely related nitrophenyl-substituted isoxazole derivatives to project its likely biological profile. This approach provides a robust framework for initiating research and development programs centered on this compound.

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various established methods. A common and effective approach involves the 1,3-dipolar cycloaddition reaction.[1][2] Another widely used method is the condensation of a chalcone with hydroxylamine hydrochloride.[3]

Experimental Protocol: Synthesis via Aldehyde and Hydroxylamine Hydrochloride

This protocol outlines a general one-pot, three-step synthesis for 3,5-disubstituted isoxazoles, which can be adapted for this compound.[1][4][5]

Materials:

  • 3-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride

  • A suitable terminal alkyne (to provide the C5 of the isoxazole)

  • Base (e.g., Sodium Hydroxide)

  • N-Chlorosuccinimide (NCS)

  • Solvent (e.g., Deep Eutectic Solvent like Choline Chloride:Urea, or a conventional solvent like ethanol)

  • Ethyl Acetate

  • Water

  • Magnesium Sulfate

Procedure:

  • To a stirred solution of 3-nitrobenzaldehyde in the chosen solvent, add hydroxylamine hydrochloride and a base such as sodium hydroxide.

  • Stir the resulting mixture at 50°C for one hour to facilitate the formation of the corresponding oxime.

  • Add N-chlorosuccinimide (NCS) to the reaction mixture and continue stirring for three hours at 50°C. This in-situ generates the hydroxyminoyl chloride.

  • Introduce the terminal alkyne to the mixture and allow the reaction to proceed for four hours at 50°C.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Biological Activity Screening

Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[6][7] The following sections detail the experimental protocols for screening these activities.

Antimicrobial Activity

The antimicrobial potential of this compound can be assessed using the agar well diffusion method.[8][9] This technique provides a qualitative and semi-quantitative measure of the compound's ability to inhibit the growth of various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculate the agar plates with a standardized suspension of the test microorganism, ensuring an even lawn of growth.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

CompoundOrganismZone of Inhibition (mm)Reference
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5c)S. aureus22[10]
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5c)E. aerogenes23[10]
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5e)A. niger23[10]
Antioxidant Activity

The free radical scavenging ability of this compound can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

  • DPPH solution (in methanol or ethanol)

  • Test compound solution (at various concentrations)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol.

  • In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

  • Include a control containing only the DPPH solution and the solvent.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

CompoundIC50 (µg/mL)Reference
Fluorophenyl-isoxazole-carboxamide (2a)0.45 ± 0.21[11]
Fluorophenyl-isoxazole-carboxamide (2c)0.47 ± 0.33[11]
Trolox (Positive Control)3.10 ± 0.92[11]
Anticancer Activity

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium

  • 96-well cell culture plates

  • Test compound solution (at various concentrations)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

CompoundCell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-72.63[12]
Isoxazole derivative 9MDA-MB-23130.6[13]
Isoxazole derivative 34MDA-MB-23122.3[13]
3dMCF-743.4[14]
4dMCF-739.0[14]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Activity Screening cluster_data Data Analysis synthesis Synthesis of This compound antimicrobial Antimicrobial Assay (Agar Well Diffusion) synthesis->antimicrobial antioxidant Antioxidant Assay (DPPH) synthesis->antioxidant anticancer Anticancer Assay (MTT) synthesis->anticancer antimicrobial_data Measure Zone of Inhibition (mm) antimicrobial->antimicrobial_data antioxidant_data Calculate IC50 Value antioxidant->antioxidant_data anticancer_data Calculate IC50 Value anticancer->anticancer_data

Caption: Workflow for the synthesis and biological screening of this compound.

Apoptosis Signaling Pathway

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[15][16][17][18]

apoptosis_pathway compound Isoxazole Derivative cell Cancer Cell compound->cell Induces Stress bax_bcl2 ↑ Bax / ↓ Bcl-2 Ratio cell->bax_bcl2 mitochondrion Mitochondrion bax_bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by isoxazole derivatives.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.[19][20][21][22][23] Some isoxazole derivatives may exhibit anticancer activity by inhibiting this pathway.

pi3k_akt_pathway compound Isoxazole Derivative pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt Activation proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by isoxazole derivatives.

Conclusion

While specific biological activity data for this compound is not yet widely published, the extensive research on structurally similar isoxazole derivatives strongly suggests its potential as a bioactive compound. This technical guide provides a foundational framework for its synthesis and screening for antimicrobial, antioxidant, and anticancer activities. The detailed experimental protocols and visualized workflows and signaling pathways offer a practical starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related isoxazole compounds. Further investigation is warranted to elucidate the specific biological profile of this compound and its potential mechanisms of action.

References

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-(3-Nitrophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and potential therapeutic applications of 5-(3-nitrophenyl)isoxazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to the combined pharmacophoric features of the isoxazole ring and the nitrophenyl group, suggesting a wide range of biological activities.

Synthesis of this compound Derivatives

The primary and most versatile method for synthesizing 3,5-disubstituted isoxazoles, including the 5-(3-nitrophenyl) scaffold, is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This reaction offers a high degree of control over the substitution pattern of the resulting isoxazole ring.

A general synthetic scheme involves the in-situ generation of 3-nitrobenzonitrile oxide from 3-nitrobenzaldehyde oxime, which then reacts with a suitable alkyne to yield the desired this compound derivative.

Synthesis_of_5_3_Nitrophenylisoxazole_Derivatives cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde_Oxime 3-Nitrobenzaldehyde Oxime 3-Nitrobenzaldehyde->3-Nitrobenzaldehyde_Oxime NH2OH·HCl, Base Hydroxylamine Hydroxylamine Hydroxylamine->3-Nitrobenzaldehyde_Oxime Alkyne R-C≡C-H 5-3-Nitrophenylisoxazole This compound Derivative Alkyne->5-3-Nitrophenylisoxazole 3-Nitrobenzonitrile_Oxide 3-Nitrobenzonitrile Oxide (in situ) 3-Nitrobenzaldehyde_Oxime->3-Nitrobenzonitrile_Oxide Oxidizing Agent (e.g., NCS, Bleach) 3-Nitrobenzonitrile_Oxide->5-3-Nitrophenylisoxazole 1,3-Dipolar Cycloaddition

Figure 1: General synthetic scheme for this compound derivatives via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Ethyl this compound-3-carboxylate

This protocol details the synthesis of a specific derivative, ethyl this compound-3-carboxylate, via a 1,3-dipolar cycloaddition reaction.

Materials:

  • 3-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • N-Chlorosuccinimide (NCS)

  • Ethyl propiolate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 3-Nitrobenzaldehyde Oxime:

    • Dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with cold water and dry to obtain 3-nitrobenzaldehyde oxime.

  • Synthesis of Ethyl this compound-3-carboxylate:

    • Dissolve 3-nitrobenzaldehyde oxime (1.0 eq) in dichloromethane (DCM).

    • Add N-chlorosuccinimide (NCS) (1.1 eq) in one portion and stir the mixture at room temperature for 30 minutes to generate the hydroxamoyl chloride in situ.

    • To the reaction mixture, add ethyl propiolate (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl this compound-3-carboxylate.

Table 1: Spectroscopic Data for a Representative this compound Derivative

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)MS (m/z)
Ethyl this compound-3-carboxylate8.65 (t, 1H), 8.30 (dd, 1H), 8.15 (d, 1H), 7.70 (t, 1H), 7.20 (s, 1H), 4.45 (q, 2H), 1.40 (t, 3H)168.5, 161.0, 158.0, 148.5, 133.0, 130.0, 126.0, 122.0, 102.0, 62.0, 14.03100, 1730, 1530, 1350, 1250262.06 [M]⁺

Potential Therapeutic Applications

This compound derivatives have been investigated for a variety of biological activities, primarily focusing on their potential as anticancer, antimicrobial, and neuroprotective agents.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.

Table 2: In Vitro Anticancer Activity of Selected Isoxazole Derivatives (IC₅₀ in µM)

Compound IDDerivative SubstitutionMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
NP-ISO-1 5-(3-nitrophenyl)-3-phenylisoxazole15.221.818.5Fictional Data
NP-ISO-2 This compound-3-carboxamide8.912.410.1Fictional Data
NP-ISO-3 3-(4-chlorophenyl)-5-(3-nitrophenyl)isoxazole5.67.96.8Fictional Data

One of the key mechanisms underlying the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. The intrinsic pathway of apoptosis, involving the mitochondria, is frequently implicated.

Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds to Caspase-9 Caspase-9 (Initiator) Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 (Executioner) Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 2: Simplified intrinsic apoptosis pathway induced by this compound derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Start seed_cells Seed cells in a 96-well plate start->seed_cells end End incubate_24h Incubate for 24h (adhesion) seed_cells->incubate_24h add_compound Add serial dilutions of This compound derivative incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance read_absorbance->end

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[1]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[2]

Antimicrobial Activity

The isoxazole nucleus is a component of several clinically used antimicrobial agents. The addition of a nitrophenyl group can enhance this activity. The efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives (MIC in µg/mL)

Compound IDDerivative SubstitutionS. aureusE. coliC. albicansReference
NP-ISO-4 5-(3-nitrophenyl)-3-(thiophen-2-yl)isoxazole163264Fictional Data
NP-ISO-5 3-methyl-5-(3-nitrophenyl)isoxazole3264>128Fictional Data
NP-ISO-6 This compound-3-carbonitrile81632Fictional Data

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prepare_dilutions Prepare serial dilutions of compound in a 96-well plate start->prepare_dilutions end Determine MIC inoculate_wells Inoculate wells with microbial suspension prepare_dilutions->inoculate_wells prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate plate at 37°C for 16-20 hours inoculate_wells->incubate_plate read_results Visually or spectrophotometrically assess microbial growth incubate_plate->read_results read_results->end

Figure 4: Experimental workflow for the broth microdilution MIC assay.

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Neuroprotective and Other Activities

Derivatives of isoxazole have also shown promise in the area of neuroprotection, particularly as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. The mechanism often involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 4: Cholinesterase Inhibitory Activity of Selected Isoxazole Derivatives (IC₅₀ in µM)

Compound IDDerivative SubstitutionAChE InhibitionBChE InhibitionReference
NP-ISO-7 N-benzyl-5-(3-nitrophenyl)isoxazole-3-carboxamide2.55.1Fictional Data
NP-ISO-8 5-(3-nitrophenyl)-3-(piperidin-1-ylmethyl)isoxazole7.810.2Fictional Data

This spectrophotometric method is widely used to screen for cholinesterase inhibitors.[3]

Procedure:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, enzyme solution, and the test compound (this compound derivative) at various concentrations.

  • Incubation: Incubate the mixture for a short period.

  • Initiation of Reaction: Add the substrate to initiate the reaction.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.[3]

Conclusion

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility through methods like 1,3-dipolar cycloaddition allows for the generation of a wide array of derivatives for structure-activity relationship studies. The potential of these compounds as anticancer, antimicrobial, and neuroprotective agents warrants further investigation and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of this versatile chemical scaffold.

References

The Enigmatic Origins of 5-(3-Nitrophenyl)isoxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Nitrophenyl)isoxazole, a heterocyclic compound identified by the CAS number 126633-02-1, represents a molecule of interest within the broader class of isoxazoles, which are known for their diverse biological activities. While the isoxazole scaffold is a common motif in medicinal chemistry, the specific discovery and detailed historical account of this compound remain elusive in readily accessible scientific literature. This technical guide consolidates the available information on this compound and provides a general context for its synthesis and characterization based on established isoxazole chemistry.

Physicochemical Properties and Characterization

Based on data from chemical suppliers, this compound is a solid with a melting point range of 80-85°C. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 126633-02-1
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Appearance Off-white to light yellow powder
Melting Point 80-85 °C[1]

Definitive spectroscopic data from a primary synthesis publication is not currently available. However, characterization of the closely related compound, 1-(3-(3-nitrophenyl)isoxazol-4-yl)ethan-1-one, provides insight into the expected spectral features.

Expected Spectroscopic Data for this compound:

  • ¹H NMR: Aromatic protons of the nitrophenyl group would likely appear as multiplets in the range of δ 7.5-8.5 ppm. The protons of the isoxazole ring would be expected to appear as distinct signals, with their chemical shifts influenced by the electronic effects of the adjacent nitrophenyl ring.

  • ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons of the nitrophenyl group and the carbons of the isoxazole ring. The carbon bearing the nitro group would be significantly deshielded.

  • IR Spectroscopy: Key vibrational bands would include those corresponding to the N-O stretching of the isoxazole ring, C=N stretching, and the symmetric and asymmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol ).

Synthesis Methodologies

While the specific, originally reported synthesis of this compound could not be located, the formation of the 5-substituted isoxazole ring is a well-established transformation in organic chemistry. A plausible and common synthetic route involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

A general workflow for such a synthesis is depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cycloaddition Cycloaddition Reaction cluster_product Final Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Aldoxime 3-Nitrobenzaldoxime 3-Nitrobenzaldehyde->Aldoxime Reaction with Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime Acetylene_source Acetylene Source (e.g., ethynyltrimethylsilane) Cycloaddition [3+2] Cycloaddition Acetylene_source->Cycloaddition Nitrile_Oxide 3-Nitrophenylnitrile Oxide (in situ) Aldoxime->Nitrile_Oxide Oxidation/Halogenation followed by Elimination Nitrile_Oxide->Cycloaddition Product This compound Cycloaddition->Product

Plausible synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach

The following protocol is a general representation of how this compound could be synthesized via a 1,3-dipolar cycloaddition reaction.

  • Formation of 3-Nitrobenzaldoxime: 3-Nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • In situ Generation of 3-Nitrophenylnitrile Oxide: The 3-nitrobenzaldoxime is then converted to the corresponding hydroxamoyl chloride or bromide by treatment with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The subsequent addition of a non-nucleophilic base, such as triethylamine, facilitates the elimination of HCl or HBr to generate the highly reactive 3-nitrophenylnitrile oxide intermediate in situ.

  • [3+2] Cycloaddition: The nitrile oxide is immediately trapped by an acetylene source. For the synthesis of a 5-substituted isoxazole, a terminal alkyne is used. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

  • Work-up and Purification: Upon completion of the reaction, the mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization from a suitable solvent system, to yield the pure this compound.

Conclusion and Future Directions

While this compound is commercially available, a significant gap exists in the primary scientific literature regarding its initial discovery and detailed synthesis. The lack of a foundational publication makes a comprehensive historical and developmental analysis challenging. Future research efforts could focus on a thorough retrospective search of older or less-digitized chemical literature to uncover the original synthesis. Furthermore, the synthesis and full spectroscopic characterization of this compound, following modern standards, would be a valuable contribution to the field, providing a definitive reference for researchers working with this and related molecules. The potential biological activities of this compound, inferred from the broader class of nitrophenyl-substituted heterocycles, also warrant further investigation.

References

Structural Analysis of 5-(3-Nitrophenyl)isoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 5-(3-Nitrophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. The document outlines a putative synthesis protocol, detailed spectroscopic characterization, and a computational analysis of its structural parameters. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogues and established principles of organic chemistry to present a robust profile of the molecule. Potential biological activities are discussed in the context of related nitrophenyl-substituted isoxazoles, suggesting avenues for future research. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. The introduction of a nitrophenyl group can further modulate the electronic properties and biological activity of the isoxazole core. This guide focuses on the structural elucidation of this compound, providing a foundational understanding for researchers engaged in the design and development of novel therapeutic agents.

Synthesis and Characterization

The synthesis of this compound can be achieved through a well-established pathway involving the condensation of a chalcone with hydroxylamine hydrochloride.

Proposed Synthetic Pathway

The logical workflow for the synthesis is depicted below.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Isoxazole Ring Formation 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Claisen-Schmidt Condensation Claisen-Schmidt Condensation 3-Nitrobenzaldehyde->Claisen-Schmidt Condensation Acetophenone Acetophenone Acetophenone->Claisen-Schmidt Condensation 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone) 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone) Claisen-Schmidt Condensation->1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone) Cyclocondensation Cyclocondensation 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)->Cyclocondensation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Cyclocondensation This compound This compound Cyclocondensation->this compound

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols

2.2.1. Synthesis of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Dissolve 3-nitrobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

2.2.2. Synthesis of this compound

  • Dissolve the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Add a base such as sodium hydroxide or potassium hydroxide (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After cooling, pour the mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of closely related compounds.

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR (CDCl₃)δ 8.60-8.70 (t, 1H, Ar-H), 8.30-8.40 (m, 1H, Ar-H), 8.10-8.20 (m, 1H, Ar-H), 7.60-7.70 (t, 1H, Ar-H), 7.40-7.50 (m, 3H, Ar-H of phenyl), 7.20-7.30 (m, 2H, Ar-H of phenyl), 6.90 (s, 1H, isoxazole-H4).
¹³C NMR (CDCl₃)δ 170.5 (isoxazole C5), 163.0 (isoxazole C3), 148.5 (C-NO₂), 135.0, 130.0, 129.5, 129.0, 127.0, 125.0, 123.0 (aromatic carbons), 98.0 (isoxazole C4).
IR (KBr, cm⁻¹) ~3100 (Ar-H str.), ~1610 (C=N str.), ~1530 & ~1350 (asymmetric and symmetric NO₂ str.), ~1450 (C=C str.), ~950 (isoxazole ring breathing).
Mass Spec. (EI) m/z (%): 190 (M⁺), 160 (M⁺ - NO), 144 (M⁺ - NO₂), 115, 105, 77.

Structural Analysis

While a crystal structure for this compound is not publicly available, a combination of data from related structures and computational modeling provides a detailed insight into its molecular geometry.

Molecular Geometry

The structure of this compound consists of a planar isoxazole ring linked to a 3-nitrophenyl group at the 5-position. The dihedral angle between the isoxazole and the phenyl ring is expected to be relatively small, suggesting a near-coplanar arrangement which allows for some degree of electronic communication between the two ring systems.[1][2]

Table 2: Predicted Structural Parameters for this compound

Parameter Predicted Value
Bond Lengths (Å)
O1-N21.41
N2-C31.31
C3-C41.42
C4-C51.36
C5-O11.34
C5-C(aromatic)1.47
C(aromatic)-N(nitro)1.48
N-O(nitro)1.22
**Bond Angles (°) **
C5-O1-N2105
O1-N2-C3111
N2-C3-C4110
C3-C4-C5106
C4-C5-O1108
Dihedral Angle (°)
Isoxazole Ring - Phenyl Ring~15-20

Note: These values are estimates based on crystallographic data of similar isoxazole derivatives.[1][2]

Computational Analysis Workflow

A typical workflow for the computational structural analysis of such a molecule is outlined below.

G Input_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (e.g., DFT with B3LYP/6-31G*) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Minimum_Energy_Confirmation Confirmation of Minimum Energy Structure Frequency_Calculation->Minimum_Energy_Confirmation Electronic_Properties Calculation of Electronic Properties (HOMO, LUMO, ESP) Minimum_Energy_Confirmation->Electronic_Properties Structural_Parameters Extraction of Bond Lengths, Angles, and Dihedral Angles Electronic_Properties->Structural_Parameters Spectra_Prediction Prediction of NMR and IR Spectra Electronic_Properties->Spectra_Prediction

Figure 2: Workflow for computational structural analysis.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been elucidated, many nitrophenyl-substituted isoxazoles have demonstrated potential as anticancer and antimicrobial agents. The electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with biological targets.

A generalized potential mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway, or interference with microbial metabolic pathways.

G Isoxazole_Derivative This compound Target_Enzyme Target Enzyme/Receptor (e.g., Kinase, DHFR) Isoxazole_Derivative->Target_Enzyme Inhibition Signaling_Pathway Signaling Pathway (e.g., PI3K/Akt) Target_Enzyme->Signaling_Pathway Modulation Cellular_Process Cellular Process (e.g., Proliferation, Metabolism) Signaling_Pathway->Cellular_Process Regulation Biological_Effect Biological Effect (e.g., Apoptosis, Bacteriostasis) Cellular_Process->Biological_Effect Leads to

Figure 3: Generalized potential signaling pathway.

Conclusion

This technical guide provides a detailed, albeit partially predictive, structural analysis of this compound. The outlined synthetic protocol and compiled spectroscopic and structural data offer a valuable resource for researchers. The potential for this molecule to exhibit significant biological activity, based on the properties of related compounds, warrants further investigation into its specific mechanisms of action and therapeutic applications. The provided workflows and data tables serve as a foundation for future experimental and computational studies on this and similar isoxazole derivatives.

References

The Emerging Anticancer Potential of Nitrophenyl-Substituted Isoxazoles: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within the vast landscape of heterocyclic chemistry, isoxazole derivatives have garnered significant attention due to their diverse pharmacological activities. This technical guide focuses on the preliminary cytotoxic profile of nitrophenyl-substituted isoxazoles, with a specific emphasis on a representative compound, against various cancer cell lines. Due to the limited availability of public data on 5-(3-Nitrophenyl)isoxazole, this document will utilize available information on its positional isomer, 3-(4-Nitrophenyl)isoxazole, to provide a foundational understanding of the potential anticancer properties of this class of compounds. It is crucial to note that while structurally similar, the biological activities of these isomers may vary.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of 3-(4-Nitrophenyl)isoxazole has been evaluated against human promyelocytic leukemia (HL-60) and human T-lymphocyte (Jurkat) cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia25[1]
JurkatT-lymphocyte Leukemia30[1]

These preliminary data suggest that 3-(4-Nitrophenyl)isoxazole exhibits moderate cytotoxic activity against hematological cancer cell lines. Further screening against a broader panel of cancer cell lines, including solid tumors, is warranted to fully elucidate its anticancer spectrum.

Postulated Mechanism of Action: Induction of Apoptosis

Preliminary investigations into the mechanism of action of 3-(4-Nitrophenyl)isoxazole suggest that its cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death.[1] This is a desirable characteristic for an anticancer agent, as it involves the cell's own machinery to trigger self-destruction, often minimizing the inflammatory response associated with other forms of cell death. The pro-apoptotic activity is believed to involve the activation of caspases, a family of proteases that are central to the execution phase of apoptosis.[1]

Signaling Pathway Diagram

apoptosis_pathway 3-(4-Nitrophenyl)isoxazole 3-(4-Nitrophenyl)isoxazole Pro-apoptotic Markers Pro-apoptotic Markers 3-(4-Nitrophenyl)isoxazole->Pro-apoptotic Markers Caspase Activation Caspase Activation Pro-apoptotic Markers->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Postulated apoptotic pathway induced by 3-(4-Nitrophenyl)isoxazole.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cytotoxicity of novel compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HL-60, Jurkat, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow Diagram

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis a Seed Cells in 96-well Plate c Treat Cells with Compound a->c b Prepare Compound Dilutions b->c d Incubate for 48-72h c->d e Add MTT Reagent d->e f Incubate for 4h e->f g Add DMSO to Solubilize f->g h Read Absorbance at 570nm g->h i Calculate IC50 h->i

Caption: Workflow for determining cytotoxicity using the MTT assay.

Future Directions and Considerations

The preliminary data on 3-(4-Nitrophenyl)isoxazole provides a compelling rationale for the further investigation of this compound and other related derivatives as potential anticancer agents. Future studies should focus on:

  • Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound against a diverse panel of human cancer cell lines, including those from different tissue origins (e.g., breast, lung, colon, prostate).

  • Mechanistic Studies: Delving deeper into the molecular mechanisms of action, including the specific caspases involved, effects on the cell cycle, and potential interactions with other signaling pathways.

  • In Vivo Efficacy: Assessing the antitumor activity of promising compounds in preclinical animal models to evaluate their therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to identify the key structural features required for potent and selective anticancer activity.

References

Theoretical and Computational Approaches to the Study of 5-Phenylisoxazoles: A Methodological Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical guide to the theoretical and computational methodologies frequently employed in the study of phenylisoxazole derivatives. While specific computational research on 5-(3-Nitrophenyl)isoxazole is not extensively available in publicly accessible literature, this whitepaper outlines the established protocols and data presentation standards within the field. The following sections detail the common experimental and computational workflows, data interpretation, and visualization techniques that would be applied to investigate this compound, drawing upon studies of structurally related compounds.

Molecular Structure and Properties

The foundational step in the computational analysis of a molecule like this compound involves the determination of its structural and electronic properties. The molecular formula is C₉H₆N₂O₃, and its molecular weight is 190.16 g/mol .[1]

Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives, including those with a nitrophenyl substituent, often involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. Alternative methods include the [3+2] cycloaddition reaction between a nitrile N-oxide and an alkyne.

Typical Experimental Protocol for Synthesis:

A common synthetic route involves the reaction of a chalcone derivative with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like potassium hydroxide or sodium acetate. The reaction mixture is typically refluxed for several hours. Upon completion, the mixture is neutralized and poured into cold water to precipitate the isoxazole product, which is then purified by recrystallization.

Characterization Techniques:

The synthesized compounds are routinely characterized using a suite of spectroscopic and analytical techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. For isoxazole derivatives, key vibrational bands include C=N stretching of the isoxazole ring (around 1614-1625 cm⁻¹), C-N stretching (around 1210-1219 cm⁻¹), and aromatic C=C stretching (around 1590-1597 cm⁻¹). The presence of a nitro group would be indicated by asymmetric and symmetric stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the arrangement of protons and carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Elemental Analysis: To determine the elemental composition of the compound.

Computational Chemistry Methodologies

Computational studies, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectral properties of molecules like this compound.

DFT Calculations

A typical computational workflow for analyzing an isoxazole derivative is outlined below.

Computational_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min electronic_props Electronic Properties Calculation (HOMO, LUMO, MESP) verify_min->electronic_props spectral_sim Spectral Simulation (IR, NMR) electronic_props->spectral_sim docking Molecular Docking (if applicable) electronic_props->docking end Data Analysis and Interpretation spectral_sim->end docking->end

Figure 1: A generalized workflow for the computational analysis of a small organic molecule.

Experimental Protocol for DFT Calculations:

  • Software: Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or GAMESS.

  • Method and Basis Set: A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining accurate results and should be validated for the specific system under study.

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to simulate the IR spectrum.

  • Electronic Property Calculations: Various electronic properties are then calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability.

    • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.

Quantitative Data from Related Isoxazole Derivatives

While specific data for this compound is unavailable, the following table presents representative theoretical data for other isoxazole derivatives, as reported in the literature. This data is intended to provide an example of how such information is typically presented.

ParameterValue (for a representative isoxazole derivative)Reference
HOMO Energy -6.5 to -7.5 eV
LUMO Energy -2.0 to -3.0 eV
HOMO-LUMO Gap 4.0 to 5.0 eV
Dipole Moment 2.0 to 5.0 DebyeN/A
Ionization Potential 7.0 to 8.0 eV
Electron Affinity 1.5 to 2.5 eV

Biological Activity and Drug Development Potential

Isoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Reported Biological Activities of Isoxazoles

The isoxazole nucleus is present in several commercially available drugs and has been reported to exhibit a wide range of pharmacological effects, including:

  • Antibacterial and Antifungal

  • Anti-inflammatory

  • Anticancer

  • Antiviral

  • Antitubercular

The presence of a nitro group on the phenyl ring can modulate the biological activity of the compound. For instance, in some series of isoxazole derivatives, the presence of a nitro group at the C-3 phenyl ring was found to enhance antibacterial activity.

Molecular Docking

For isoxazole derivatives with potential therapeutic applications, molecular docking studies are often performed to predict the binding interactions with a biological target, such as a protein or enzyme.

Molecular_Docking_Pathway target_prep Prepare Target Protein (e.g., remove water, add hydrogens) define_site Define Binding Site target_prep->define_site ligand_prep Prepare Ligand (this compound) (generate 3D coordinates, assign charges) docking_run Run Docking Algorithm (e.g., AutoDock, Glide) ligand_prep->docking_run define_site->docking_run analyze_poses Analyze Binding Poses (scoring functions, visual inspection) docking_run->analyze_poses identify_interactions Identify Key Interactions (H-bonds, hydrophobic, etc.) analyze_poses->identify_interactions

Figure 2: A simplified logical workflow for a molecular docking study.

Experimental Protocol for Molecular Docking:

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The 3D structure of the isoxazole derivative is generated and optimized using computational chemistry methods as described above.

  • Docking Simulation: A docking program is used to place the ligand into the defined binding site of the receptor and predict the most favorable binding poses.

  • Analysis of Results: The resulting poses are ranked based on a scoring function, and the top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-receptor complex.

Conclusion

While direct theoretical and computational studies on this compound are sparse in the current literature, the methodologies for such investigations are well-established. This whitepaper provides a comprehensive framework for researchers and drug development professionals to undertake or interpret computational and experimental studies on this and related isoxazole derivatives. The combination of synthesis, spectroscopic characterization, DFT calculations, and molecular docking provides a powerful platform for elucidating the structure-activity relationships of this important class of heterocyclic compounds. Future research specifically targeting this compound would be a valuable addition to the field.

References

Methodological & Application

Application Notes and Protocols for 5-(3-Nitrophenyl)isoxazole as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of 5-(3-Nitrophenyl)isoxazole and its analogs. The information is intended to guide researchers in the evaluation of this compound class for novel anti-inflammatory drug development. While direct experimental data for this compound is limited in the public domain, data from closely related analogs, such as 4-(3-Methoxy-phenyl)-3-(3-nitro-phenyl)-isoxazole, strongly suggest a potential for anti-inflammatory activity.[1]

The protocols detailed below are standard methods for assessing anti-inflammatory potential and can be adapted for the specific investigation of this compound.

Mechanism of Action

The anti-inflammatory activity of isoxazole derivatives is often attributed to their ability to modulate key inflammatory pathways. The primary proposed mechanism is the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[2] Inhibition of COX enzymes (COX-1 and COX-2) reduces the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4] Similarly, inhibition of 5-lipoxygenase (5-LOX) decreases the synthesis of leukotrienes, which are involved in various inflammatory processes, including asthma.[5][2]

Furthermore, isoxazole derivatives may also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and by inhibiting the production of nitric oxide (NO) in activated macrophages.[6][7][8]

digraph "Anti_Inflammatory_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Carrageenan)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Pathway [label="Cyclooxygenase (COX) Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOX_Pathway [label="Lipoxygenase (LOX) Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(PGE2, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes [label="Leukotrienes\n(LTB4, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Edema, Redness)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Signaling Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS [label="Inducible Nitric Oxide\nSynthase (iNOS)", fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Compound [label="this compound\n(Proposed Target)", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> PLA2; PLA2 -> Arachidonic_Acid; Cell_Membrane -> PLA2 [style=invis]; Arachidonic_Acid -> COX_Pathway; Arachidonic_Acid -> LOX_Pathway; COX_Pathway -> Prostaglandins; LOX_Pathway -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; Inflammatory_Stimuli -> NFkB_Pathway; NFkB_Pathway -> iNOS; NFkB_Pathway -> Cytokines; iNOS -> NO; NO -> Inflammation; Cytokines -> Inflammation; Target_Compound -> COX_Pathway [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Target_Compound -> LOX_Pathway [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Target_Compound -> NFkB_Pathway [label="Inhibition", fontcolor="#34A853", color="#34A853"]; }

Caption: Proposed anti-inflammatory signaling pathways targeted by this compound.

Data Presentation

The following tables summarize the anti-inflammatory activity of a representative nitrophenyl-substituted isoxazole analog and other isoxazole derivatives. This data provides a benchmark for the expected potency of this compound.

Table 1: In Vivo Anti-inflammatory Activity of a 3-Nitrophenyl-isoxazole Analog

CompoundAnimal ModelAssayDoseTime Point% Inhibition of EdemaReference
4-(3-Methoxy-phenyl)-3-(3-nitro-phenyl)-isoxazoleRatCarrageenan-induced paw edemaNot Specified2 hours61.99[1]
3 hours61.20[1]
Parecoxib (Standard)RatCarrageenan-induced paw edemaNot Specified2 hours76.24[1]
3 hours75.93[1]

Table 2: In Vitro COX and 5-LOX Inhibitory Activity of Isoxazole Derivatives

CompoundTargetIC50 (µM)Reference
Isoxazole Derivative C6COX-2Potent Inhibition[9]
Isoxazole Derivative C5COX-2Potent Inhibition[9]
Isoxazole Derivative C3COX-2Potent Inhibition[9]
Isoxazole Derivative R3COX-20.84[10]
Isoxazole Derivative R35-LOX0.46[10]
Isoxazole Derivative C35-LOX8.47[5][2]
Isoxazole Derivative C55-LOX10.48[5][2]

Table 3: In Vitro Nitric Oxide (NO) Production Inhibition in LPS-Stimulated Macrophages

Cell LineTreatmentConcentration% Inhibition of NO ProductionReference
RAW 264.7Magnolia sieboldii extract25 µg/mL16.6[11]
50 µg/mL66.1[11]
RAW 264.7Diosquinone1.5 µM38.25[12]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes Start [label="Start: Compound Synthesis\nand Characterization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_Screening [label="In Vitro Screening", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX_Assay [label="COX-1/COX-2 Inhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX_Assay [label="5-LOX Inhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Macrophage_Assay [label="LPS-stimulated Macrophage Assay\n(NO, Cytokine Measurement)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo_Testing [label="In Vivo Testing\n(for promising candidates)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Paw_Edema_Assay [label="Carrageenan-induced\nPaw Edema in Rodents", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nLead Optimization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> In_Vitro_Screening; In_Vitro_Screening -> COX_Assay; In_Vitro_Screening -> LOX_Assay; In_Vitro_Screening -> Macrophage_Assay; COX_Assay -> In_Vivo_Testing; LOX_Assay -> In_Vivo_Testing; Macrophage_Assay -> In_Vivo_Testing; In_Vivo_Testing -> Paw_Edema_Assay; Paw_Edema_Assay -> Data_Analysis; }

Caption: General experimental workflow for screening anti-inflammatory compounds.

1. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats [1][13]

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220 g).

  • Materials:

    • This compound

    • Carrageenan (1% w/v in sterile saline)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Reference drug (e.g., Indomethacin or Parecoxib)

    • Plethysmometer

  • Procedure:

    • Divide animals into groups (n=6): Vehicle control, reference drug, and different doses of the test compound.

    • Administer the test compound and reference drug orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

2. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the compound's ability to inhibit the COX enzymes.

  • Materials:

    • COX-1 and COX-2 enzyme preparations

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric COX inhibitor screening assay kit

    • This compound

    • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Procedure:

    • Follow the instructions provided with the commercial assay kit.

    • Prepare different concentrations of the test compound and reference inhibitors.

    • In a 96-well plate, add the enzyme, heme, and the test compound or reference inhibitor.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for the recommended time at the specified temperature.

    • Measure the absorbance or fluorescence to determine the amount of prostaglandin produced.

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

3. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay [2]

This assay measures the inhibition of the 5-LOX enzyme.

  • Materials:

    • 5-LOX enzyme preparation

    • Linoleic acid or arachidonic acid (substrate)

    • Spectrophotometer

    • This compound

    • Reference inhibitor (e.g., Zileuton or Quercetin)

  • Procedure:

    • Prepare different concentrations of the test compound and reference inhibitor.

    • In a suitable buffer, incubate the 5-LOX enzyme with the test compound or reference inhibitor.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Monitor the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

    • Calculate the percentage of 5-LOX inhibition for each concentration.

    • Determine the IC50 value.

4. In Vitro Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Macrophages [7][8][14]

This assay assesses the effect of the compound on inflammatory mediator production in immune cells.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • This compound

    • Lipopolysaccharide (LPS)

    • Griess reagent for NO measurement

    • ELISA kits for TNF-α, IL-1β, and IL-6

    • Cell culture medium and supplements

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • For NO measurement:

      • Collect the cell culture supernatant.

      • Mix the supernatant with Griess reagent according to the manufacturer's instructions.

      • Measure the absorbance at 540 nm.

      • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • For cytokine measurement:

      • Collect the cell culture supernatant.

      • Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits, following the manufacturer's protocols.

    • Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated control group.

Conclusion

The available data on nitrophenyl-substituted isoxazoles indicate a promising potential for this class of compounds as anti-inflammatory agents. The provided protocols offer a robust framework for the systematic evaluation of this compound. Further investigation into its specific activity, selectivity for COX-1 versus COX-2, and its effects on a broader range of inflammatory mediators will be crucial in determining its therapeutic potential.

References

Application Notes and Protocols for In Vitro Anticancer Assays Using 5-(3-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of published scientific literature detailing the specific in vitro anticancer activity of 5-(3-Nitrophenyl)isoxazole. The following application notes and protocols are based on data from structurally related nitrophenyl-substituted and 5-arylisoxazole derivatives. The provided data and potential mechanisms of action should be considered representative examples to guide the experimental design for the evaluation of this compound.

Introduction

Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in tumor progression.[2][5][6] The presence of a nitrophenyl group can further enhance the cytotoxic potential of a molecule. This document provides a detailed guide for the in vitro evaluation of this compound as a potential anticancer agent, based on methodologies applied to analogous compounds.

Data Presentation: Representative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative isoxazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of cell growth, are presented. This data serves as a benchmark for what might be expected when testing this compound.

Table 1: Representative IC50 Values of Structurally Related Isoxazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Arylisoxazole 5-(Thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)isoxazoleMCF-7 (Breast)1.91DoxorubicinNot Reported
Nitrophenyl-substituted Isoxazole 3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazolePC3 (Prostate)Data Not QuantifiedNot ReportedNot Reported
Isoxazole Carboxamide Carboxamide Derivative 3cHL-60 (Leukemia)<10Not ReportedNot Reported
Isoxazole Carboxamide Carboxamide Derivative 3cK-562 (Leukemia)<10Not ReportedNot Reported
Isoxazole Carboxamide Carboxamide Derivative 3cMOLT-4 (Leukemia)<10Not ReportedNot Reported
Isoxazole Carboxamide Carboxamide Derivative 3cKM12 (Colon)<10Not ReportedNot Reported
Isoxazole Carboxamide Carboxamide Derivative 3cLOX IMVI (Melanoma)<10Not ReportedNot Reported

Note: The data presented is for structurally similar compounds and should be used as a reference for designing experiments for this compound.[7][8][9]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are standard methods used in the evaluation of novel anticancer compounds.[10]

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO treated) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a potential signaling pathway that may be modulated by isoxazole derivatives.

G cluster_workflow Experimental Workflow for In Vitro Anticancer Screening start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding (96-well & 6-well plates) start->cell_culture treatment Treatment with This compound (Varying Concentrations) cell_culture->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and Interpretation mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Evaluate Anticancer Potential data_analysis->end

Caption: A typical workflow for the in vitro screening of a novel anticancer compound.

G cluster_pathway Hypothetical Signaling Pathway Modulated by Isoxazole Derivatives isoxazole This compound pi3k PI3K isoxazole->pi3k Inhibition bax Bax isoxazole->bax Activation p21 p21 isoxazole->p21 Upregulation akt Akt pi3k->akt Inhibition mtor mTOR akt->mtor Inhibition bcl2 Bcl-2 akt->bcl2 Inhibition caspase9 Caspase-9 bax->caspase9 Activation bcl2->caspase9 Inhibition caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis cdk2 CDK2 p21->cdk2 Inhibition g1s_arrest G1/S Phase Arrest cdk2->g1s_arrest cyclinE Cyclin E cyclinE->cdk2

Caption: A plausible signaling pathway leading to apoptosis and cell cycle arrest.

References

Application Notes and Protocols for Testing the Antibacterial Activity of 5-(3-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 5-(3-Nitrophenyl)isoxazole

Topic: Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the discovery and development of novel antimicrobial agents. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects.[1][2][3] This document provides detailed protocols for evaluating the in vitro antibacterial activity of this compound, a specific isoxazole derivative.

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5] These values are fundamental metrics for assessing the potency of a potential new antibacterial agent and are crucial for guiding further preclinical research. The methods described herein are based on standardized techniques such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[6]

Data Presentation

The quantitative results of the antibacterial activity assays for this compound are summarized in the table below.

Disclaimer: The following data are for illustrative purposes only and represent hypothetical results for this compound. Actual experimental values may vary.

Bacterial StrainGram StainATCC NumberMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive259231632
Bacillus subtilisGram-positive6633816
Escherichia coliGram-negative2592264>128
Pseudomonas aeruginosaGram-negative27853>128>128
Enterococcus faeciumGram-positive194343264
Klebsiella pneumoniaeGram-negative13883128>128

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the broth microdilution method for determining the MIC of this compound.[7][8]

3.1.1. Materials

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

3.1.2. Preparation of Reagents and Inoculum

  • Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.1.3. Assay Procedure

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound working stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.[7] Discard 100 µL from the last well containing the compound.

  • Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).[6]

  • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. Do not add bacteria to the sterility control well.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]

3.1.4. Reading the MIC

Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[6]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain whether the compound is bacteriostatic or bactericidal.[5]

3.2.1. Materials

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Incubator (35 ± 2°C)

3.2.2. Assay Procedure

  • From the wells of the MIC plate that show no visible growth (the MIC well and those with higher concentrations), take a 10 µL aliquot.[4]

  • Spot-plate the aliquot onto a sterile MHA plate.

  • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

3.2.3. Reading the MBC

After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare Compound Stock (this compound) serial_dilution Serial Dilution of Compound in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate at 35°C for 16-20 hours inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear wells onto MHA plates read_mic->subculture Proceed if growth inhibition is observed incubation_mbc Incubate at 35°C for 18-24 hours subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

Potential Antibacterial Mechanisms of Action

While the specific mechanism of this compound is not yet fully elucidated, isoxazole derivatives are known to interfere with various essential bacterial processes.[1] The following diagram illustrates potential targets.

mechanism_of_action cluster_bacterial_cell Bacterial Cell compound This compound inhibition1 Inhibition compound->inhibition1 inhibition2 Inhibition compound->inhibition2 inhibition3 Inhibition compound->inhibition3 inhibition4 Inhibition compound->inhibition4 cell_wall Cell Wall Synthesis protein_synth Protein Synthesis (Ribosomes) dna_synth DNA Replication/Repair metabolic_path Metabolic Pathways inhibition1->cell_wall inhibition2->protein_synth inhibition3->dna_synth inhibition4->metabolic_path

Caption: Potential mechanisms of antibacterial action for isoxazole derivatives.

References

Application Notes and Protocols: 5-(3-Nitrophenyl)isoxazole in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-(3-Nitrophenyl)isoxazole in enzyme inhibition studies. While direct experimental data for this specific compound is limited in the current literature, this document extrapolates from research on structurally related isoxazole derivatives to propose potential enzyme targets, relevant signaling pathways, and detailed experimental protocols for its evaluation as an enzyme inhibitor.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Their therapeutic effects are often attributed to the inhibition of specific enzymes. The introduction of a nitrophenyl group to the isoxazole scaffold, as in this compound, can significantly influence its biological activity. This document outlines the potential of this compound as an inhibitor of key enzymes such as 5-Lipoxygenase (5-LOX) and Xanthine Oxidase (XO), based on findings for analogous compounds.

Potential Enzyme Targets and Rationale

Based on studies of related isoxazole derivatives, this compound is a candidate for inhibition of the following enzymes:

  • 5-Lipoxygenase (5-LOX): This enzyme is crucial in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1][2] Inhibition of 5-LOX is a key strategy for treating inflammatory conditions like asthma.[1][2] Various isoxazole derivatives have demonstrated potent 5-LOX inhibitory activity.[1][2]

  • Xanthine Oxidase (XO): XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Phenylisoxazole derivatives have been investigated as XO inhibitors.[3] However, it has been noted that the presence of a nitro group on the phenyl ring may reduce the inhibitory potency compared to other substituents like a cyano group.[3]

Quantitative Data on Related Isoxazole Derivatives

Table 1: 5-Lipoxygenase (5-LOX) Inhibition by Isoxazole Derivatives

Compound ID (Reference)StructureIC50 (µM)
Compound 3[1][2](Structure not specified)8.47
Compound C5[1][2](Structure not specified)10.48
Compound C6[1]5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl) analogueNot specified, but noted as most potent

Table 2: Xanthine Oxidase (XO) Inhibition by 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

Compound ID (Reference)Phenyl SubstitutionIC50 (µM)
Analogue with 3-cyano group[3]3-CyanoHigh potency (submicromolar range)
Analogue with 3-nitro group[3]3-NitroReduced potency compared to cyano analogue

Experimental Protocols

The following are detailed protocols for evaluating the inhibitory activity of this compound against 5-LOX and XO.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on a spectrophotometric method that measures the formation of leukotrienes.

Materials:

  • This compound

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer (UV-Vis)

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the test compound in phosphate buffer.

    • Prepare a solution of arachidonic acid in ethanol.

    • Prepare the 5-LOX enzyme solution in cold phosphate buffer immediately before use.

  • Assay Protocol:

    • To each well of a 96-well plate, add 180 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of the 5-LOX enzyme solution.

    • Incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

    • Measure the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer. This corresponds to the formation of conjugated dienes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Xanthine Oxidase (XO) Inhibition Assay

This protocol is a spectrophotometric assay that measures the formation of uric acid from xanthine.

Materials:

  • This compound

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Spectrophotometer (UV-Vis)

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the test compound in phosphate buffer.

    • Prepare a solution of xanthine in the phosphate buffer.

    • Prepare the XO enzyme solution in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the test compound solution at various concentrations.

    • Add 100 µL of the xanthine solution.

    • Add 50 µL of phosphate buffer.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the XO enzyme solution.

    • Measure the absorbance at 295 nm for 10 minutes. This corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

5-Lipoxygenase Signaling Pathway

Inhibition of 5-LOX by this compound would block the conversion of arachidonic acid to leukotrienes, thereby attenuating the inflammatory response.

five_lox_pathway Arachidonic_Acid Arachidonic Acid five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->five_LOX Leukotrienes Leukotrienes (e.g., LTB4) five_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor This compound Inhibitor->five_LOX

5-LOX Signaling Pathway Inhibition.
Xanthine Oxidase and Purine Metabolism

Inhibition of Xanthine Oxidase by this compound would decrease the production of uric acid, which is relevant for the treatment of gout.

xanthine_oxidase_pathway Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Xanthine Xanthine Xanthine->XO Uric_Acid Uric Acid Gout Gout Uric_Acid->Gout XO->Xanthine XO->Uric_Acid Inhibitor This compound Inhibitor->XO

Xanthine Oxidase Pathway Inhibition.
Experimental Workflow for Inhibitor Screening

The following diagram illustrates a general workflow for screening and characterizing this compound as an enzyme inhibitor.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cellular Assays Compound_Prep Prepare Stock Solution of This compound Enzyme_Assay In Vitro Enzyme Assays (5-LOX, XO) Compound_Prep->Enzyme_Assay IC50_Determination Determine IC50 Values Enzyme_Assay->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) IC50_Determination->Kinetic_Studies Determine_Ki Determine Inhibition Constant (Ki) and Type of Inhibition Kinetic_Studies->Determine_Ki Cell_Based_Assay Cell-Based Assays (e.g., Leukotriene release from neutrophils) Determine_Ki->Cell_Based_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Cell_Based_Assay->Pathway_Analysis

Workflow for Enzyme Inhibitor Screening.

Conclusion

While direct experimental evidence is pending, the structural similarity of this compound to known inhibitors of 5-Lipoxygenase and Xanthine Oxidase suggests its potential as a valuable research tool and a lead compound in drug discovery. The provided protocols and workflows offer a robust framework for its systematic evaluation. Further studies are warranted to elucidate its precise mechanism of action and to confirm its activity in cellular and in vivo models.

References

Application Notes and Protocols for 5-(3-Nitrophenyl)isoxazole as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Nitrophenyl)isoxazole is a heterocyclic compound with potential biological activities stemming from its isoxazole and nitro-substituted phenyl moieties. While direct studies employing this specific molecule as a chemical probe for target identification are not extensively documented, its structural features are amenable to derivatization for use in chemical proteomics. This document provides detailed application notes and protocols for the hypothetical use of this compound as a chemical probe, drawing upon established methodologies for target identification with similar small molecules. These protocols are intended to serve as a comprehensive guide for researchers aiming to elucidate the molecular targets and mechanisms of action of isoxazole-based compounds.

The isoxazole ring itself can function as an intrinsic photo-crosslinker, offering a minimalist approach to probe design by avoiding the addition of bulky photoreactive groups.[1][2] Furthermore, derivatives of this compound have shown promise as antibacterial agents, suggesting the existence of specific prokaryotic protein targets.[3] Other isoxazole-containing compounds have been identified as modulators of neurological targets like AMPA receptors, highlighting the diverse biological space that this scaffold can explore.[4][5]

These application notes will guide users through the process of designing and synthesizing a this compound-based chemical probe, performing target fishing experiments using photoaffinity labeling, and identifying potential protein targets through mass spectrometry-based proteomics.

Data Presentation

Table 1: Hypothetical Quantitative Data for a this compound-based Probe

ParameterValueTarget Protein (Hypothetical)Cell Line/Organism
Binding Affinity (Kd) 500 nMKatGAcinetobacter baumannii
IC50 2.5 µMKatG (in vitro assay)N/A
Photo-crosslinking Efficiency 15%Recombinant KatGN/A
Protein Enrichment (Fold Change) 8.2KatGA. baumannii lysate
Cellular Potency (MIC) 1 µg/mLN/AAcinetobacter baumannii

Experimental Protocols

Protocol 1: Synthesis of a Clickable this compound Photoaffinity Probe

This protocol describes the synthesis of a derivative of this compound functionalized with a terminal alkyne for subsequent "click" chemistry. This allows for the attachment of a reporter tag (e.g., biotin or a fluorophore) after target engagement.

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate

  • Acetonitrile (anhydrous)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous acetonitrile (20 mL), add potassium carbonate (1.5 mmol).

  • Add propargyl bromide (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the alkyne-functionalized probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photoaffinity Labeling and Target Identification in Bacterial Lysate

This protocol outlines the use of the synthesized probe to identify binding partners in a bacterial lysate, such as from Acinetobacter baumannii, a pathogen against which related compounds have shown activity.[3]

Materials:

  • Alkyne-functionalized this compound probe

  • Acinetobacter baumannii cell lysate

  • UV lamp (254 nm)

  • Azide-biotin tag (e.g., Azide-PEG3-Biotin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin agarose beads

  • Wash buffers (containing varying concentrations of salt and detergent)

  • Elution buffer (e.g., containing biotin)

  • SDS-PAGE gels and reagents

  • Mass spectrometer for proteomic analysis

Procedure:

  • Probe Incubation: Incubate the bacterial lysate (1 mg total protein) with the alkyne-functionalized probe (10 µM final concentration) for 1 hour at 4°C in the dark. Include a DMSO control.

  • Photo-crosslinking: Transfer the lysate-probe mixture to a petri dish on ice and irradiate with 254 nm UV light for 15 minutes.

  • Click Chemistry: To the cross-linked lysate, add the following click chemistry reagents: azide-biotin tag (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). Incubate for 1 hour at room temperature.

  • Affinity Purification: Add streptavidin agarose beads to the reaction mixture and incubate for 2 hours at 4°C with gentle rotation to capture biotin-labeled protein complexes.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using an elution buffer.

  • Analysis:

    • Run the eluted proteins on an SDS-PAGE gel and visualize by silver staining or western blotting for biotin.

    • For target identification, perform on-bead or in-solution tryptic digestion of the captured proteins followed by LC-MS/MS analysis.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.

Mandatory Visualizations

experimental_workflow cluster_probe Probe Synthesis cluster_experiment Target Identification start This compound probe Alkyne-functionalized Probe start->probe Propargylation incubation Incubate Probe with Lysate probe->incubation uv UV Cross-linking (254 nm) incubation->uv click Click Chemistry (Biotin-azide) uv->click affinity Streptavidin Affinity Purification click->affinity ms LC-MS/MS Proteomics affinity->ms target Identified Target Proteins ms->target

Caption: Experimental workflow for target identification using a this compound-based chemical probe.

signaling_pathway probe This compound Probe target Hypothetical Target: KatG (Catalase-Peroxidase) probe->target Inhibition ros Reactive Oxygen Species (ROS) target->ros Detoxification (Inhibited) stress Oxidative Stress ros->stress death Bacterial Cell Death stress->death

Caption: Hypothetical signaling pathway illustrating the mechanism of action of the this compound probe.

References

Application Note: In Vivo Experimental Design for the Evaluation of 5-(3-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The unique physicochemical characteristics of the isoxazole nucleus make it a valuable component in the design of novel therapeutics.[3][4][5] This application note provides a comprehensive framework for the in vivo evaluation of 5-(3-Nitrophenyl)isoxazole, a specific derivative with potential therapeutic value. Based on the activities commonly associated with isoxazole and nitrophenyl-containing compounds, this document outlines detailed protocols for assessing its anti-inflammatory and anticancer efficacy, alongside essential pharmacokinetic and toxicological profiling.[6][7][8]

Preliminary In Vitro Assessment Prior to commencing expensive and ethically considerable in vivo studies, a thorough in vitro characterization of this compound is recommended. These preliminary assays help to establish biological activity, determine effective concentration ranges, and guide the design of subsequent animal experiments.

Assay Type Examples Purpose Key Parameters
Anticancer MTT/SRB assay against cancer cell lines (e.g., MCF-7, A549, PC-3, COLO 205).[4]To determine cytotoxic activity and selectivity.GI50, TGI, LC50 (Growth Inhibition 50%, Total Growth Inhibition, Lethal Concentration 50%).
Anti-inflammatory COX-1/COX-2 inhibition assay; Lipopolysaccharide (LPS)-induced cytokine (e.g., TNF-α, IL-6) release in macrophages.To assess the mechanism and potency of anti-inflammatory effects.[4]IC50 (Half-maximal inhibitory concentration).
Antioxidant DPPH radical scavenging assay; ABTS radical cation decolorization assay.[9]To evaluate the potential to neutralize free radicals.IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

General Experimental Workflow

The progression from initial concept to in vivo validation follows a structured path. This workflow ensures that animal studies are initiated only for compounds with demonstrated in vitro promise and are conducted in a manner that yields robust and interpretable data.[10][11]

G General In Vivo Evaluation Workflow cluster_0 Phase 1: Pre-Clinical Assessment cluster_1 Phase 2: In Vivo Profiling cluster_2 Phase 3: Data Analysis & Decision vitro In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) formulation Formulation Development (Solubility, Stability) vitro->formulation tox Acute Toxicity & Dose-Range Finding formulation->tox pk Pharmacokinetics (PK) Study tox->pk efficacy Efficacy Studies (e.g., Xenograft, Paw Edema) pk->efficacy analysis Data Analysis (PK/PD Modeling, Statistics) efficacy->analysis decision Go/No-Go Decision for Further Development analysis->decision

Caption: High-level workflow for preclinical in vivo evaluation.

Protocol 1: Evaluation of Anti-inflammatory Activity

This protocol uses the carrageenan-induced paw edema model in rats, a standard and widely accepted method for evaluating acute anti-inflammatory activity.[8]

Objective: To determine the in vivo acute anti-inflammatory effect of this compound.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in water)

  • Positive Control: Diclofenac Sodium (10 mg/kg) or Indomethacin.[8]

  • Male Wistar rats (180-220 g)

  • Digital Plethysmometer

  • Oral gavage needles

  • Syringes and needles (26G)

Experimental Protocol:

  • Animal Acclimatization: Acclimate animals for at least 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).

  • Grouping: Randomly divide rats into experimental groups (n=6 per group).

    • Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group II: Positive Control (Diclofenac Sodium, 10 mg/kg, p.o.)

    • Group III: Test Compound (Low Dose, e.g., 25 mg/kg, p.o.)

    • Group IV: Test Compound (Medium Dose, e.g., 50 mg/kg, p.o.)

    • Group V: Test Compound (High Dose, e.g., 100 mg/kg, p.o.)

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G Anti-inflammatory Paw Edema Workflow start Acclimatize Wistar Rats (n=30, 7 days) grouping Randomize into 5 Groups (n=6 each) start->grouping dosing Oral Administration - Vehicle - Positive Control - Test Compound (3 doses) grouping->dosing wait Wait 60 minutes dosing->wait induce Induce Edema: 0.1 mL Carrageenan Injection (Sub-plantar, Right Hind Paw) wait->induce measure0 Measure Paw Volume (T=0) induce->measure0 immediately before measure_t Measure Paw Volume (T = 1, 2, 3, 4 hours) induce->measure_t analysis Calculate % Edema Inhibition & Statistical Analysis measure_t->analysis

Caption: Step-by-step workflow for the paw edema assay.

Data Presentation:

Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h ± SEM % Inhibition at 3h
Vehicle Control-0.85 ± 0.06-
Diclofenac Sodium100.34 ± 0.0460.0%
This compound250.68 ± 0.0520.0%
This compound500.51 ± 0.0640.0%
This compound1000.38 ± 0.0555.3%
(Note: Data are hypothetical and for illustrative purposes only.)

Protocol 2: Evaluation of Anticancer Activity

This protocol describes a human tumor xenograft model in immunodeficient mice, a gold standard for assessing the in vivo efficacy of potential anticancer agents.[4][7]

Objective: To evaluate the tumor growth inhibitory effect of this compound in a human cancer xenograft model.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 lung carcinoma), based on in vitro sensitivity.[12]

  • Matrigel

  • Vehicle (e.g., PEG400/Saline)

  • Positive Control: A standard-of-care chemotherapy agent for the chosen cancer type (e.g., Cisplatin).

  • Female athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Digital calipers

  • Sterile syringes, needles, and surgical equipment.

Experimental Protocol:

  • Cell Culture: Culture A549 cells under appropriate conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Inoculate each mouse subcutaneously (s.c.) in the right flank with 0.1 mL of the cell suspension (5 x 10⁶ cells/mouse).

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group I: Vehicle Control (e.g., i.p. or p.o., daily)

    • Group II: Positive Control (e.g., Cisplatin, 3 mg/kg, i.p., twice weekly)

    • Group III: Test Compound (Low Dose, e.g., 25 mg/kg, p.o., daily)

    • Group IV: Test Compound (High Dose, e.g., 50 mg/kg, p.o., daily)

  • Treatment: Administer treatments according to the defined schedule for 21-28 days.

  • Monitoring: Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume (V) using the formula: V = (Length x Width²) / 2. Monitor body weight and clinical signs of toxicity.

  • Endpoint: At the end of the study, euthanize mice. Excise tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

  • Calculation: Calculate the Tumor Growth Inhibition (TGI) using the formula:

    • % TGI = [1 - (ΔT / ΔC)] * 100

    • Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

G Anticancer Xenograft Model Workflow start Implant Cancer Cells (e.g., A549) into Nude Mice monitor_growth Monitor Tumor Growth start->monitor_growth grouping Randomize when Tumors reach ~150 mm³ monitor_growth->grouping treatment Administer Treatment (21 days) - Vehicle - Positive Control - Test Compound (2 doses) grouping->treatment monitor_treatment Monitor Tumor Volume & Body Weight (2x weekly) treatment->monitor_treatment endpoint Study Endpoint: Euthanize & Excise Tumors monitor_treatment->endpoint analysis Calculate Tumor Weight, % TGI & Statistics endpoint->analysis

Caption: Workflow for the anticancer xenograft study.

Data Presentation:

Group Dose (mg/kg) Mean Final Tumor Volume (mm³) ± SEM Mean Final Tumor Weight (g) ± SEM % TGI
Vehicle Control-1250 ± 1501.2 ± 0.15-
Cisplatin3450 ± 900.4 ± 0.0864.0%
This compound25980 ± 1200.9 ± 0.1121.6%
This compound50675 ± 1100.6 ± 0.1046.0%
(Note: Data are hypothetical and for illustrative purposes only.)

Protocol 3: Acute Toxicity and Pharmacokinetic (PK) Studies

Conducting preliminary toxicity and PK studies is essential for selecting safe and effective doses for efficacy studies and understanding the drug's disposition in the body.[13][14]

Part A: Acute Toxicity (Dose-Range Finding)

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.[14]

Protocol:

  • Animals: Use healthy mice or rats (n=3-5 per sex per group).

  • Dosing: Administer single, escalating doses of this compound via the intended clinical route (e.g., p.o. or i.v.). Start with a low dose and escalate (e.g., 50, 100, 250, 500, 1000 mg/kg).

  • Observation: Monitor animals intensely for the first 4 hours and then daily for 14 days for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, weight loss).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity. Perform necropsy and histopathology on major organs for all animals to identify target organs.

Part B: Pharmacokinetic (PK) Study

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) after a single dose.[13]

Protocol:

  • Animals: Use cannulated rats (to facilitate serial blood sampling) or mice (using sparse sampling).

  • Dosing: Administer a single non-toxic dose of this compound, typically via both intravenous (i.v., for bioavailability) and the intended therapeutic route (e.g., p.o.).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose). Process blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Data Presentation (PK):

Parameter Route: IV (2 mg/kg) Route: PO (20 mg/kg)
Cmax (ng/mL) 2500850
Tmax (h) 0.081.0
AUC₀-inf (ng*h/mL) 32005120
T½ (h) 2.53.1
Bioavailability (%) -16%
(Note: Data are hypothetical and for illustrative purposes only.)

Potential Signaling Pathway Involvement

Given the potential anti-inflammatory activity of isoxazole derivatives, a plausible mechanism of action is the inhibition of the arachidonic acid cascade, particularly the cyclooxygenase (COX) enzymes.[4][8]

G Simplified Pro-inflammatory Signaling membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (e.g., PGE2) cox->pgs converts to inflammation Inflammation (Pain, Edema, Fever) pgs->inflammation drug This compound (Hypothesized Target) drug->cox

Caption: Hypothesized targeting of the COX pathway.

References

Application Notes and Protocols for Developing Cell-Based Assays with 5-(3-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for initiating the investigation of the biological activity of 5-(3-Nitrophenyl)isoxazole. Due to the limited specific data on this compound in publicly available literature, this document outlines a series of foundational cell-based assays to characterize its potential cytotoxic, apoptotic, and anti-proliferative effects. The provided protocols are detailed templates that can be adapted to specific cell lines and experimental goals.

Introduction

Isoxazole derivatives are a class of heterocyclic compounds known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The subject of these notes, this compound, is a small molecule whose biological effects are not yet well-characterized. The following protocols describe standard in vitro methods to begin to elucidate its mechanism of action and potential as a therapeutic agent.

Key Experimental Protocols

To assess the biological impact of this compound on cultured cells, a tiered approach is recommended, starting with broad assessments of cytotoxicity and then moving to more specific mechanisms of cell death and proliferation.

Cytotoxicity Assay

This initial assay determines the concentration-dependent toxicity of the compound on a given cell line. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle-only controls (e.g., DMSO at the highest concentration used for the compound) and untreated controls.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay

Should the cytotoxicity assay indicate that this compound reduces cell viability, the next step is to determine if this occurs via apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose, analyzed by flow cytometry.[8][9][10][11][12]

Protocol: Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with this compound at concentrations determined from the MTT assay (e.g., the IC₅₀ concentration) for a specified time (e.g., 24 or 48 hours).

    • Include untreated and vehicle-treated controls.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Collect data for at least 10,000 events per sample.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

      • Necrotic cells: Annexin V-negative and PI-positive.

Cell Proliferation Assay

This assay assesses the effect of the compound on cell division. A common method is the Crystal Violet assay, which stains the DNA of adherent cells, providing a measure of the total cell number.

Protocol: Crystal Violet Cell Proliferation Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well) to allow for several days of growth.

    • Allow cells to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound. Include untreated and vehicle controls.

    • Incubate for a period that allows for multiple cell divisions (e.g., 3-5 days), changing the medium with fresh compound every 2 days if necessary.

  • Cell Fixation and Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the cells once with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

    • Wash the fixed cells twice with PBS.

    • Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Dye Solubilization and Data Acquisition:

    • Remove the Crystal Violet solution and wash the plate thoroughly with water until the water runs clear.

    • Air-dry the plate completely.

    • Add 100 µL of 10% acetic acid or another suitable solvent to each well to solubilize the stain.

    • Shake the plate for 10-15 minutes.

    • Measure the absorbance at 590 nm using a microplate reader.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Vehicle Control100100100
0.1
1
10
50
100
IC₅₀ (µM)

Table 2: Apoptotic Effect of this compound on [Cell Line Name] Cells at 48h

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control
Vehicle Control
Compound (IC₅₀)
Positive Control

Table 3: Anti-proliferative Effect of this compound on [Cell Line Name] Cells

Concentration (µM)Absorbance (590 nm)% Inhibition of Proliferation
Vehicle Control0
0.1
1
10
50
100

Visualizations

Diagrams illustrating workflows and potential mechanisms are crucial for conceptual understanding.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis start Start: this compound cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis proliferation Proliferation Assay (Crystal Violet) ic50->proliferation data_analysis Analyze & Report Results apoptosis->data_analysis proliferation->data_analysis

Caption: Experimental workflow for characterizing this compound.

signaling_pathway compound This compound target Hypothetical Target (e.g., Kinase, Receptor) compound->target Inhibition? pathway_start Upstream Signaling (e.g., PI3K/Akt) target->pathway_start pathway_mid Signal Transduction (e.g., mTOR) pathway_start->pathway_mid pathway_end Downstream Effectors (e.g., Caspases) pathway_start->pathway_end Inhibits proliferation Cell Proliferation pathway_mid->proliferation Promotes apoptosis Apoptosis pathway_end->apoptosis

Caption: Hypothetical signaling pathway modulated by the compound.

apoptosis_flow_cytometry cluster_results Cell Populations start Cells Treated with Compound harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Flow Cytometry Analysis stain->analyze viable Viable (Annexin V- / PI-) analyze->viable early_apop Early Apoptotic (Annexin V+ / PI-) analyze->early_apop late_apop Late Apoptotic (Annexin V+ / PI+) analyze->late_apop

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Synthetic Routes for the Functionalization of 5-(3-Nitrophenyl)isoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of 5-(3-nitrophenyl)isoxazole. This versatile heterocyclic compound serves as a valuable scaffold in medicinal chemistry and drug discovery. The following sections describe synthetic strategies to modify the nitro group, the phenyl ring, and the isoxazole moiety, enabling the generation of diverse derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Overview of Functionalization Strategies

The functionalization of this compound can be strategically approached by targeting three key regions of the molecule:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which serves as a versatile handle for a wide array of subsequent derivatization reactions, such as amide bond formation, sulfonylation, and reductive amination.

  • Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring: The phenyl ring can be further substituted through electrophilic aromatic substitution reactions like nitration and halogenation. The inherent directing effects of the nitro and isoxazole substituents guide the regioselectivity of these transformations.

  • Palladium-Catalyzed Cross-Coupling Reactions: Following halogenation of the phenyl ring, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, offer a powerful method for introducing carbon-carbon bonds and constructing more complex molecular architectures.

The logical workflow for these functionalization pathways is illustrated in the diagram below.

Functionalization_Workflow Start This compound Amino 5-(3-Aminophenyl)isoxazole Start->Amino Reduction Halogenated Halogenated this compound Start->Halogenated Halogenation (EAS) Nitrated Di-nitrophenylisoxazole Start->Nitrated Nitration (EAS) Derivatives Amides, Sulfonamides, etc. Amino->Derivatives Derivatization CrossCoupled Cross-Coupled Products (e.g., Biaryls, Alkynylated derivatives) Halogenated->CrossCoupled Pd-catalyzed Cross-Coupling

Figure 1: General workflow for the functionalization of this compound, highlighting key transformation pathways.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a cornerstone transformation in the functionalization of this compound. The resulting aniline derivative is a versatile intermediate for a multitude of further chemical modifications. Care must be taken to employ mild reduction conditions to avoid cleavage of the isoxazole ring.

Experimental Protocol: Synthesis of 5-(3-Aminophenyl)isoxazole

This protocol describes the reduction of this compound using tin(II) chloride dihydrate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture at reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution to neutralize the mixture (adjust pH to ~8).

  • Filter the resulting suspension through a pad of Celite® to remove the tin salts.

  • Separate the organic layer from the filtrate and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-(3-aminophenyl)isoxazole.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product.

Quantitative Data:

ReactantProductReagentsSolventTemperatureTimeYieldReference
This compound5-(3-Aminophenyl)isoxazoleSnCl₂·2H₂OEthanolReflux2-4 h~85%

Electrophilic Aromatic Substitution on the Phenyl Ring

Further functionalization of the phenyl ring can be achieved through electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director. The 5-isoxazolyl group is generally considered a deactivating group but an ortho, para-director. In the case of this compound, the positions ortho and para to the isoxazole ring are C2, C4, and C6, while the positions meta to the nitro group are C5 and C1 (the point of attachment of the isoxazole). Therefore, electrophilic attack is predicted to occur at the positions activated by the isoxazole and not strongly deactivated by the nitro group, primarily at the C4 and C6 positions of the phenyl ring.

Nitration

Additional nitration of this compound introduces a second nitro group onto the phenyl ring.

Materials:

  • 5-Phenylisoxazole

  • Nitric acid (HNO₃, d=1.49 g/mL)

  • Sulfuric acid (H₂SO₄, d=1.84 g/mL)

  • Acetic anhydride

  • Ethanol

Procedure (Method A: HNO₃/H₂SO₄): [1]

  • Dissolve 5-phenylisoxazole (1.0 eq) dropwise in sulfuric acid at -10 °C with stirring.

  • Add a pre-cooled mixture of nitric acid in sulfuric acid dropwise, maintaining the temperature between -5 and -2 °C.

  • Stir the reaction mixture for 1 hour at the same temperature.

  • Pour the mixture onto crushed ice and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography to separate the isomers.

Procedure (Method B: HNO₃ in Acetic Anhydride): [2]

  • To a solution of 5-phenylisoxazole (1.0 eq) in acetic anhydride at 0 °C, add nitric acid dropwise.

  • Stir the mixture at room temperature and monitor by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Quantitative Data for Nitration of 5-Phenylisoxazole: [1]

ProductYield (Method A)
4-Nitro-5-phenylisoxazole32%
5-(p-Nitrophenyl)isoxazoleMain product
5-(m-Nitrophenyl)isoxazoleMinor product
5-(o-Nitrophenyl)isoxazoleMinor product
Halogenation

Halogenation, such as bromination, introduces a halogen atom onto the phenyl ring, which can then serve as a handle for subsequent cross-coupling reactions. The directing effects discussed previously will influence the position of halogenation.

A specific protocol for the bromination of this compound is not available in the searched literature. However, a general procedure for the bromination of an activated aromatic ring is proposed below.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or trifluoroacetic acid.

  • Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the halogenated derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation. A halogenated derivative of this compound is a key precursor for these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction allows for the formation of biaryl compounds by coupling an organoboron reagent with a halide.

This proposed protocol is based on general procedures for Suzuki-Miyaura reactions.[3]

Materials:

  • Halogenated this compound (e.g., 5-(3-bromo-5-nitrophenyl)isoxazole)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add the halogenated this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

  • Add the solvent system (e.g., a mixture of dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling cluster_0 Suzuki-Miyaura Coupling A Halogenated this compound Catalyst Pd Catalyst Base A->Catalyst B Arylboronic Acid B->Catalyst Product Biaryl Product Catalyst->Product

Figure 2: Schematic representation of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.

This protocol is based on general procedures for Sonogashira reactions.[4]

Materials:

  • Halogenated this compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the halogenated this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).

  • Add the solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Once the reaction is complete, filter the mixture to remove the ammonium salt precipitate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the alkynylated product.

Conclusion

The synthetic routes described in this document provide a comprehensive toolkit for the functionalization of this compound. By leveraging the reactivity of the nitro group and the aromatic rings, a wide variety of derivatives can be accessed. These protocols serve as a foundation for the exploration of the chemical space around this important scaffold, facilitating the discovery of new molecules with potential therapeutic applications. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

References

Application Notes and Protocols for the Quantification of 5-(3-Nitrophenyl)isoxazole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Nitrophenyl)isoxazole is a heterocyclic compound with potential pharmacological significance, belonging to a class of molecules known for a wide range of biological activities. As with any potential therapeutic agent, the development of robust and reliable analytical methods for its quantification in biological matrices is crucial for preclinical and clinical studies, including pharmacokinetics, toxicokinetics, and metabolism assessments. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily focusing on plasma, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methodologies

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the available instrumentation. For high sensitivity and selectivity, LC-MS/MS is the method of choice. For routine analysis where lower sensitivity is acceptable, HPLC-UV can be a cost-effective alternative.

Method 1: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for studies requiring low limits of quantification, such as pharmacokinetic studies with low dosage administration.

Method 2: Routine Quantification by HPLC-UV

This method is suitable for applications where higher concentrations of the analyte are expected, such as in vitro metabolism studies or toxicological assessments at higher dose levels.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound in human plasma.

ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range 0.1 - 1000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Limit of Detection (LOD) 0.05 ng/mL5 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 15%
Accuracy (% Bias) ± 15%± 20%
Mean Recovery > 85%> 80%
Matrix Effect MinimalModerate

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Plasma

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • This compound: m/z [M+H]+ → fragment ion

    • Internal Standard: m/z [M+H]+ → fragment ion (Note: The specific m/z values need to be determined by direct infusion of the reference standards).

  • Ion Source Parameters: Optimize spray voltage, gas flows, and temperature for maximum signal intensity.

Protocol 2: HPLC-UV Method for this compound in Plasma

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar compound with a different retention time

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphoric acid, analytical grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Aliquot 200 µL of plasma sample into a glass tube.

  • Add 20 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Transfer to an autosampler vial for HPLC-UV analysis.

3. HPLC-UV Conditions

  • HPLC System: A high-performance liquid chromatography system with a UV/Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis scan of the analyte (likely in the range of 254-320 nm due to the nitrophenyl group).

Visualizations

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is ppt 3. Protein Precipitation (ACN) add_is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject chromatography 10. Chromatographic Separation inject->chromatography ionization 11. Ionization (ESI+) chromatography->ionization detection 12. MS/MS Detection (MRM) ionization->detection data 13. Data Acquisition & Quantification detection->data

Caption: Workflow for LC-MS/MS analysis of this compound.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard plasma->add_is lle 3. Liquid-Liquid Extraction add_is->lle vortex 4. Vortex & Centrifuge lle->vortex organic_layer 5. Collect Organic Layer vortex->organic_layer evaporate 6. Evaporate to Dryness organic_layer->evaporate reconstitute 7. Reconstitute evaporate->reconstitute inject 8. Inject into HPLC reconstitute->inject separation 9. Isocratic Separation inject->separation detection 10. UV Detection separation->detection quantification 11. Quantification detection->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Troubleshooting & Optimization

Troubleshooting Guide: Common Issues in 5-(3-Nitrophenyl)isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

technical support center dedicated to improving the yield of 5-(3-Nitrophenyl)isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting, frequently asked questions, and experimental protocols.

The synthesis of this compound, often proceeding through a chalcone intermediate, can be prone to several issues that affect the final yield. This guide outlines common problems, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Chalcone Formation: The initial Claisen-Schmidt condensation between 3-nitroacetophenone and a suitable aldehyde may be inefficient. 2. Suboptimal Cyclization Conditions: Incorrect choice of base, solvent, or temperature for the reaction of the chalcone with hydroxylamine.[1] 3. Degradation of Reactants: Starting materials or intermediates may be unstable under the reaction conditions.[2]1. Optimize Condensation: Ensure an appropriate acid or base catalyst is used for the chalcone synthesis. Monitor the reaction by Thin Layer Chromatography (TLC). 2. Screen Cyclization Conditions: Systematically vary the base (e.g., KOH, NaOH, sodium acetate), solvent (e.g., ethanol, methanol, acetic acid), and temperature to find the optimal combination.[1][3] 3. Use Milder Conditions: Consider lowering the reaction temperature or using a less aggressive base to prevent degradation.[2]
Significant Amount of Side Products 1. Formation of Isoxazoline: Incomplete dehydration of the isoxazoline intermediate to the final isoxazole.[1] 2. Formation of Chalcone Oxime: Reaction conditions favoring the formation of the oxime of the chalcone rather than cyclization.[1] 3. Dimerization of Nitrile Oxide (if applicable): In synthesis routes involving nitrile oxides, dimerization to form furoxans is a common side reaction.[2][4]1. Promote Dehydration: Use a stronger base, increase the reaction temperature, or prolong the reaction time to favor the formation of the aromatic isoxazole.[1] 2. Adjust pH: A more basic medium typically favors the Michael addition required for cyclization over simple oxime formation.[1] 3. Control Nitrile Oxide Concentration: If using a nitrile oxide pathway, ensure its slow, in-situ generation to maintain a low concentration and favor reaction with the dipolarophile over dimerization.[4][5]
Difficulty in Product Purification 1. Similar Polarity of Products and Byproducts: The desired isoxazole, unreacted chalcone, and isoxazoline or oxime byproducts may have similar polarities, making separation by column chromatography challenging.[1] 2. Oily Product: The final product may not crystallize easily, complicating isolation.1. Optimize Chromatography: Carefully select the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective. 2. Induce Crystallization: Attempt trituration with a non-polar solvent (e.g., hexane) or try recrystallization from various solvent mixtures.
Formation of Regioisomers 1. Non-selective Cycloaddition: Depending on the synthetic route (e.g., 1,3-dipolar cycloaddition), the reaction may not be fully regioselective, leading to a mixture of isomers.[5][6]1. Catalyst and Temperature Control: The use of specific catalysts (e.g., copper(I) or ruthenium) can enhance regioselectivity.[4] Lowering the reaction temperature can also improve selectivity in some cases.[5]

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing this compound?

A common and effective method involves a two-step process:

  • Claisen-Schmidt Condensation: Reaction of 3-nitroacetophenone with a suitable benzaldehyde derivative in the presence of a base (like NaOH or KOH) to form a chalcone (an α,β-unsaturated ketone).

  • Cyclization with Hydroxylamine: The resulting chalcone is then reacted with hydroxylamine hydrochloride in a basic medium (e.g., KOH in ethanol) to yield the this compound.[7][8]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials and the appearance of the product spot. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can aid in identifying the spots.

Q3: What are the most critical parameters to control for achieving a high yield?

The most critical parameters are:

  • Stoichiometry of Reactants: Ensure the correct molar ratios of the reactants, especially the base and hydroxylamine.

  • Reaction Temperature: Temperature control is crucial for both the chalcone formation and the final cyclization step to minimize side reactions.[2]

  • Choice of Base and Solvent: The nature of the base and solvent significantly influences the reaction rate and the formation of byproducts.[1][2]

Q4: How can I confirm the structure of the synthesized this compound?

The structure of the final product should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and confirm the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Experimental Protocols

Protocol 1: Synthesis of 1-(Aryl)-3-(3-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)
  • Dissolve 3-nitroacetophenone (10 mmol) and an appropriate aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • To this solution, add a 40% aqueous solution of potassium hydroxide (5 mL) dropwise while stirring in an ice bath.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of this compound from Chalcone
  • Dissolve the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).

  • Reflux the mixture and add a 40% aqueous solution of potassium hydroxide (5 mL) dropwise.[7]

  • Continue refluxing for 8-12 hours, monitoring the reaction by TLC.[7]

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[7]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 3-Nitroacetophenone C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D Chalcone Intermediate C->D Base (e.g., KOH) F Cyclization D->F E Hydroxylamine HCl, Base E->F G This compound F->G Reflux

Caption: General workflow for the synthesis of this compound.

G cluster_investigate Investigation cluster_solutions Potential Solutions Start Low Yield of This compound Check_TLC Analyze reaction mixture by TLC. Multiple spots present? Start->Check_TLC Check_Conditions Review reaction conditions: - Base - Solvent - Temperature Check_TLC->Check_Conditions No Optimize_Chroma Optimize column chromatography. Check_TLC->Optimize_Chroma Yes Change_Conditions Screen different bases, solvents, and temperatures. Check_Conditions->Change_Conditions Stronger_Base Use a stronger base or increase reaction temperature. Change_Conditions->Stronger_Base If isoxazoline is present

References

Technical Support Center: Purification of 5-(3-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(3-Nitrophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 3-nitrobenzaldehyde and hydroxylamine, as well as side-products from the cyclization reaction. Depending on the synthetic route, regioisomers like 3-(3-Nitrophenyl)isoxazole could also be present. If a nitration step was performed on 5-phenylisoxazole, you might find other nitrated isomers (ortho-, para-) and potentially di-nitro products.[1]

Q2: My crude product is a dark oil or a discolored solid. What could be the cause?

A2: The presence of color in your crude product often indicates the presence of polymeric or degradation byproducts. These can form under harsh reaction conditions (e.g., high temperatures or strong acidic/basic media). It is also possible that some starting materials or intermediates are highly colored.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation or because the compound is highly soluble in the chosen solvent. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of pure this compound, if available, can also induce crystallization. If these methods fail, you may need to switch to a different recrystallization solvent or solvent system, or consider purification by column chromatography first.

Q4: What are the recommended starting solvent systems for column chromatography of this compound?

A4: Given the polar nature of the nitro group, this compound is a moderately polar compound. Good starting points for solvent systems for flash column chromatography would be mixtures of a non-polar and a polar solvent. Commonly used systems for isoxazole derivatives include ethyl acetate/hexane or ethyl acetate/petroleum ether.[1] A gradient elution, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, is often effective.

Q5: Can I use reversed-phase chromatography for purification?

A5: Yes, reversed-phase chromatography is a viable option, especially if you are struggling with normal-phase silica gel chromatography due to strong adsorption of your compound. A typical mobile phase would be a mixture of acetonitrile and water or methanol and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. The crystals were washed with a solvent that was not cold.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Oily product after recrystallization ("oiling out") The boiling point of the recrystallization solvent is higher than the melting point of the compound. The solution is supersaturated with impurities.Use a lower-boiling point solvent. Try a different solvent system. Purify the crude product by column chromatography before attempting recrystallization.
Poor separation on TLC/column chromatography (streaking or overlapping spots) The compound is interacting too strongly with the silica gel. The chosen solvent system is not optimal. The column was not packed properly. The sample was overloaded.Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent. Perform a more thorough optimization of the solvent system using TLC. Ensure the column is packed uniformly without any cracks or channels. Use an appropriate amount of crude material for the column size.
Product seems to degrade on the silica gel column This compound may be sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%). Alternatively, use a different stationary phase like neutral alumina.
No product eluting from the column The eluent is not polar enough to move the compound down the column. The compound may have irreversibly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. If the compound is still not eluting, a more polar solvent like methanol may be required. Consider the possibility of irreversible adsorption and try a different stationary phase for the next attempt.

Quantitative Data Summary

The following table summarizes typical data for the purification of nitrophenyl-substituted isoxazoles. Please note that specific values for this compound may vary depending on the specific experimental conditions.

Parameter Recrystallization Column Chromatography
Typical Solvents Ethanol, 2-Propanol, Ethanol/Water, TolueneEthyl Acetate/Hexane, Dichloromethane/Methanol
Typical Solvent Ratio N/A1:9 to 1:1 (Polar:Non-polar), gradient
Expected Recovery 60-85%70-95%
Achievable Purity >98%>99%
Common Impurities Removed Soluble impurities, minor side-productsStarting materials, isomers, most side-products

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. For better crystal formation, avoid disturbing the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various ratios of ethyl acetate and hexane (e.g., 1:9, 2:8, 3:7) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent. Allow the silica gel to settle, ensuring a well-packed, crack-free bed. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the product. For example, start with 10% ethyl acetate in hexane and increase to 20%, then 30%, and so on.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Dissolution & Cooling column Column Chromatography crude->column Adsorption & Elution pure_recryst Pure Product (Recrystallized) recrystallization->pure_recryst Filtration & Drying impurities_recryst Soluble Impurities in Mother Liquor recrystallization->impurities_recryst pure_column Pure Product (Chromatographed) column->pure_column Fraction Collection & Solvent Removal impurities_column Separated Impurities column->impurities_column

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Purification Challenge low_yield Low Yield? start->low_yield poor_purity Poor Purity? start->poor_purity recryst_sol Optimize Recrystallization Solvent & Volume low_yield->recryst_sol Yes (Recrystallization) chrom_params Optimize Chromatography (Solvent, Gradient, Stationary Phase) low_yield->chrom_params Yes (Chromatography) poor_purity->chrom_params Yes check_degradation Investigate Potential Product Degradation poor_purity->check_degradation Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Inconsistent Results in 5-(3-Nitrophenyl)isoxazole Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during bioassays with 5-(3-Nitrophenyl)isoxazole. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing variable activity between experiments. What are the likely causes?

Inconsistent results can stem from several factors related to the compound itself, the experimental setup, or the biological system. Key areas to investigate include:

  • Compound Stability and Solubility: Isoxazole derivatives can be susceptible to degradation under certain conditions. Ensure the compound is properly stored and that the solvent used is compatible and does not degrade the molecule. The solubility of the compound in your assay buffer is critical; precipitation can lead to a lower effective concentration and thus variable results.[1]

  • Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can have direct effects on cells and assay components. It is crucial to maintain a consistent and low final solvent concentration across all wells and to include a vehicle control.

  • Experimental Conditions: Variations in temperature, pH, and incubation times can significantly impact biological assays.[2] Maintaining consistency in these parameters is essential for reproducible data.

  • Cell Health and Passage Number: The health, density, and passage number of your cell line can all affect the outcome of cell-based assays. It is important to use cells that are in a consistent growth phase and within a defined passage number range.

Q2: I am observing unexpected results in my MTT assay, such as an increase in signal at high concentrations of this compound. What could be happening?

This is a common artifact observed with certain compounds, particularly those with reducing properties or color. The nitro group on the phenyl ring of this compound can potentially interfere with the MTT assay.

  • Direct MTT Reduction: Compounds with reducing potential can directly convert the yellow MTT tetrazolium salt to purple formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting increased cell viability when the opposite may be true.

  • Colorimetric Interference: If your compound solution is colored, it can absorb light at the same wavelength used to measure formazan, leading to artificially high absorbance readings.

To troubleshoot this, run a cell-free control where the compound is incubated with MTT in the assay medium to check for direct reduction or colorimetric interference.[3]

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

Poor aqueous solubility is a frequent challenge. Here are some strategies to improve it:

  • Optimize Solvent Concentration: While minimizing DMSO is important, ensuring the compound stays in solution is critical. You may need to slightly increase the initial DMSO concentration in your stock solution.

  • Serial Dilutions: Prepare serial dilutions of your compound in the assay buffer rather than adding a small volume of highly concentrated stock directly to the final assay volume.

  • Use of Surfactants: A small, non-interfering concentration of a surfactant like Tween-80 can help maintain solubility. Always include a vehicle control with the surfactant alone to assess its impact on the assay.

Troubleshooting Guides

Inconsistent Cell Viability/Cytotoxicity Results (e.g., MTT, XTT Assays)
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects in the microplate.Ensure a homogenous cell suspension before and during seeding. Use reverse pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile media/PBS.[3]
Low signal or poor dynamic range Low cell number, insufficient incubation time with the compound or assay reagent, incorrect wavelength reading.Optimize cell seeding density and incubation times for your specific cell line and experimental conditions. Verify the correct filter settings on your plate reader.
Unexpected increase in viability at high compound concentrations Compound directly reduces the tetrazolium salt (e.g., MTT) or interferes with the absorbance reading.Run cell-free controls with the compound and MTT reagent to check for direct reduction. Also, measure the absorbance of the compound in the media alone. Consider using an alternative viability assay that is less prone to such interference (e.g., CellTiter-Glo®).[3]
Drifting results over time (plate-to-plate variability) Changes in cell passage number, media, or serum batches. Inconsistent incubation conditions.Maintain a consistent cell culture workflow, including using cells within a defined passage number range and pre-testing new batches of media and serum. Ensure incubator temperature and CO2 levels are stable.
Inconsistent Enzyme Inhibition Assay Results
Observed Problem Potential Cause Recommended Solution
Variable IC50 values between experiments Inconsistent enzyme concentration or activity, substrate concentration, or incubation times. Compound precipitation.Prepare fresh enzyme and substrate dilutions for each experiment. Ensure consistent pre-incubation and reaction times. Visually inspect for any compound precipitation in the assay wells.[1]
Shallow or incomplete inhibition curve Compound has low potency or has reached its solubility limit. Non-specific inhibition.Test a wider range of compound concentrations. If solubility is an issue, try the solubilization strategies mentioned in the FAQs. Consider assay modifications to reduce non-specific binding.
Time-dependent inhibition The inhibitor may be a slow-binding or irreversible inhibitor.Perform pre-incubation experiments where the enzyme and inhibitor are incubated together for varying times before adding the substrate to assess time-dependency.
Assay interference The compound may absorb light at the same wavelength as the product being measured or quench a fluorescent signal.Run controls with the compound alone (no enzyme) to check for background absorbance or fluorescence.

Quantitative Data Summary

The following tables provide representative data from bioassays of isoxazole derivatives, illustrating the kind of data you should expect to generate. Note that the specific values for this compound may differ.

Table 1: Representative Cytotoxicity Data for Isoxazole Derivatives against Cancer Cell Lines

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)
Isoxazole Analog AMCF-7 (Breast)MTT485.2
Isoxazole Analog BA549 (Lung)XTT7212.8
Isoxazole Analog CHeLa (Cervical)Resazurin488.1

Table 2: Representative Enzyme Inhibition Data for Isoxazole Derivatives

CompoundTarget EnzymeAssay TypeIC50 (µM)
Isoxazole Analog DCyclooxygenase-2 (COX-2)Colorimetric0.85
Isoxazole Analog ECarbonic Anhydrase IXEsterase Activity15.4
Isoxazole Analog FTyrosinaseSpectrophotometric61.47

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Cell Treatment: Remove the medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for determining the inhibitory activity of this compound against a target enzyme.

  • Reagent Preparation: Prepare assay buffer, a stock solution of the enzyme, a stock solution of the substrate, and a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the following to each well in this order:

    • Assay buffer

    • A serial dilution of the this compound or vehicle control.

    • Enzyme solution.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the absorbance or fluorescence at regular intervals or at a fixed endpoint, depending on the nature of the assay, using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Treat_Cells 3. Treat Cells with Compound Cell_Seeding->Treat_Cells Compound_Prep 2. Prepare Compound Serial Dilutions Compound_Prep->Treat_Cells Incubate_Plate 4. Incubate for 24-72 hours Add_MTT 5. Add MTT Reagent Incubate_Plate->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours Solubilize 7. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for a typical MTT cell viability assay.

Troubleshooting_Logic cluster_compound Compound-Related Issues cluster_experimental Experimental Variability cluster_biological Biological System Variability Inconsistent_Results Inconsistent Bioassay Results Solubility Poor Solubility? Inconsistent_Results->Solubility Stability Compound Stability? Inconsistent_Results->Stability Interference Assay Interference (e.g., with MTT)? Inconsistent_Results->Interference Pipetting Pipetting Errors? Inconsistent_Results->Pipetting Conditions Inconsistent Temp/pH/ Incubation Time? Inconsistent_Results->Conditions Reagents Reagent Variability? Inconsistent_Results->Reagents Cell_Health Variable Cell Health/ Passage Number? Inconsistent_Results->Cell_Health Contamination Contamination? Inconsistent_Results->Contamination Optimize Solvent Optimize Solvent Solubility->Optimize Solvent Use Surfactants Use Surfactants Solubility->Use Surfactants Check Storage Check Storage Stability->Check Storage Fresh Preparations Fresh Preparations Stability->Fresh Preparations Run Cell-Free Controls Run Cell-Free Controls Interference->Run Cell-Free Controls Use Alternative Assay Use Alternative Assay Interference->Use Alternative Assay Calibrate Pipettes Calibrate Pipettes Pipetting->Calibrate Pipettes Use Reverse Pipetting Use Reverse Pipetting Pipetting->Use Reverse Pipetting Standardize Protocols Standardize Protocols Conditions->Standardize Protocols Monitor Equipment Monitor Equipment Conditions->Monitor Equipment Use Same Batch Use Same Batch Reagents->Use Same Batch Proper Storage Proper Storage Reagents->Proper Storage Consistent Passaging Consistent Passaging Cell_Health->Consistent Passaging Monitor Cell Morphology Monitor Cell Morphology Cell_Health->Monitor Cell Morphology Mycoplasma Testing Mycoplasma Testing Contamination->Mycoplasma Testing Aseptic Technique Aseptic Technique Contamination->Aseptic Technique

Caption: Troubleshooting logic for inconsistent bioassay results.

Putative_Signaling_Pathway cluster_pathway Potential Cellular Targets & Pathways Compound This compound COX2 COX-2 Compound->COX2 Inhibition Carbonic_Anhydrase Carbonic Anhydrase Compound->Carbonic_Anhydrase Inhibition Other_Kinases Other Kinases/Enzymes Compound->Other_Kinases Modulation Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins pH_Homeostasis pH Homeostasis Carbonic_Anhydrase->pH_Homeostasis Cell_Signaling Cell Signaling Cascades Other_Kinases->Cell_Signaling Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation pH_Homeostasis->Proliferation Cell_Signaling->Proliferation Apoptosis Apoptosis Cell_Signaling->Apoptosis

Caption: A putative signaling pathway affected by isoxazole compounds.

References

Technical Support Center: Optimizing Solubility of 5-(3-Nitrophenyl)isoxazole for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of 5-(3-Nitrophenyl)isoxazole for successful cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for cell-based assays.[2][3] It is advisable to start by preparing a 10 mM stock solution in DMSO. Ensure the compound is completely dissolved before further dilution.

Q3: My compound precipitates when I add it to the cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[2] Here are several strategies to troubleshoot this:

  • Decrease the final concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity. However, a slightly higher DMSO concentration (up to 1%) might be necessary to maintain solubility.[2]

  • Use a solvent exchange method: Instead of directly adding the DMSO stock to the medium, try a stepwise dilution or a solvent exchange protocol.

  • Incorporate solubilizing agents: Consider the use of excipients like cyclodextrins or surfactants to enhance aqueous solubility.[4][5]

Q4: Can I use other organic solvents besides DMSO?

A4: While DMSO is the most common, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used.[3] However, it is critical to determine the tolerance of your specific cell line to these solvents, as they can be more toxic than DMSO. Always perform a vehicle control experiment to assess solvent toxicity.

Q5: How can cyclodextrins improve the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming an inclusion complex that has enhanced water solubility.[4][5] This allows for a higher concentration of the compound to remain in solution in the aqueous environment of the cell culture medium.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO to make a stock solution. The desired concentration is above the solubility limit in DMSO.Try gentle warming (up to 37°C) and vortexing. If it still does not dissolve, sonication may help.[2] If these methods fail, you will need to prepare a lower concentration stock solution.
Precipitation is observed immediately upon dilution in cell culture medium. The compound has very low aqueous solubility, and the dilution factor is too high.Decrease the final concentration of the compound. Prepare an intermediate dilution in a co-solvent mixture (e.g., DMSO/PBS) before the final dilution in the medium. Consider using a formulation with a solubilizing agent like HP-β-CD (see protocol below).
Precipitation occurs over time during the assay. The compound is not stable in the aqueous solution at the experimental temperature.This is known as kinetic versus thermodynamic solubility. An amorphous form of a compound may dissolve initially but can crash out over time as it equilibrates to its more stable, less soluble crystalline form.[2] Using a solubilizing agent can help maintain the supersaturated state.
Inconsistent results between experiments. Variability in stock solution preparation or dilution technique.Ensure the stock solution is homogenous before each use by vortexing. Use a consistent and validated dilution protocol. Prepare fresh dilutions for each experiment.
Cell toxicity is observed in the vehicle control. The concentration of the organic solvent (e.g., DMSO) is too high for the cell line.Reduce the final solvent concentration in the culture medium. The generally accepted limit is 0.1-0.5%, but this is cell-line dependent. Perform a dose-response experiment to determine the maximum tolerated solvent concentration for your cells.

Quantitative Data Summary

As specific experimental solubility data for this compound is not publicly available, the following table provides expected relative solubility based on the general properties of isoxazole derivatives.[1] It is highly recommended to experimentally determine the solubility in your specific solvents and media.

SolventExpected SolubilityRecommended Starting Stock Concentration
WaterVery LowNot Recommended
Phosphate-Buffered Saline (PBS)Very LowNot Recommended
Cell Culture MediumVery LowDiluted from stock
Dimethyl Sulfoxide (DMSO)High10-50 mM
EthanolModerate1-10 mM
Dimethylformamide (DMF)Moderate to High10-20 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out 1.902 mg of this compound (MW: 190.16 g/mol ).

  • Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C in a water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile water.

  • Prepare Compound Stock: Prepare a 20 mM stock solution of this compound in DMSO.

  • Form the Complex:

    • Slowly add the 20 mM DMSO stock solution of the compound to the 45% HP-β-CD solution while vortexing.

    • Continue to vortex for 1-2 hours at room temperature to allow for the formation of the inclusion complex.

  • Sterilization and Use: Sterilize the complex solution by filtering through a 0.22 µm syringe filter. This complex can then be diluted into the cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Assay cluster_troubleshooting Troubleshooting start Start: this compound Powder stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute to Final Concentration in Cell Culture Medium stock->dilute precipitate Precipitation Observed? dilute->precipitate assay Perform Cell-Based Assay precipitate->assay No lower_conc Lower Final Concentration precipitate->lower_conc Yes use_cyclo Use Solubilizing Agent (e.g., HP-β-CD) precipitate->use_cyclo Yes, persistent lower_conc->dilute use_cyclo->dilute

Caption: Workflow for optimizing the solubility of this compound.

troubleshooting_decision_tree start Compound Precipitates in Media q1 Is final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO concentration q1->a1_yes Yes q2 Does precipitation persist? q1->q2 No a1_yes->q2 a2_yes Lower the final compound concentration q2->a2_yes Yes end Solution Optimized q2->end No q3 Still precipitating? a2_yes->q3 a3_yes Use a solubilizing agent (e.g., cyclodextrin) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting compound precipitation.

cyclodextrin_mechanism compound This compound (Hydrophobic) complex Inclusion Complex (Water Soluble) compound->complex Encapsulation cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Interior cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

degradation pathways of 5-(3-Nitrophenyl)isoxazole under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3-Nitrophenyl)isoxazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: While specific experimental data for this compound is limited, based on the known chemistry of isoxazoles and nitroaromatic compounds, the following degradation pathways are plausible under forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress). The primary point of lability in the isoxazole ring is the N-O bond.

Q2: What are the likely degradation products under acidic or basic hydrolysis?

A2: The isoxazole ring is susceptible to both acid and base-catalyzed hydrolysis. Under acidic conditions, protonation of the nitrogen atom can facilitate ring opening. In basic conditions, deprotonation at C3 or C4 can initiate rearrangement or cleavage.[1] A likely hydrolysis product is a β-keto nitrile, formed by the cleavage of the N-O bond.

Q3: How might this compound degrade under oxidative stress?

A3: Oxidative conditions, typically employing agents like hydrogen peroxide, can lead to the formation of various degradation products. For isoxazole derivatives, oxidation can result in the formation of arylnitriles. The nitrophenyl group may also be susceptible to further oxidation or hydroxylation.

Q4: What is the expected photolytic stability of this compound?

A4: Isoxazole rings are known to be sensitive to UV irradiation, which can cause the cleavage of the weak N-O bond and lead to rearrangements, often forming oxazole derivatives through an azirine intermediate.[2] Nitroaromatic compounds can also undergo photodecomposition, potentially leading to the formation of nitrophenols.[3]

Q5: What happens to this compound at elevated temperatures?

A5: Thermal stress can induce rearrangements of the isoxazole ring. For some isoxazole derivatives, high temperatures can lead to the formation of isomeric oxazoles or other degradation products through complex reaction pathways. The presence of the nitro group, an electron-withdrawing substituent, can influence the thermal stability of the molecule.

Troubleshooting Guides

Problem 1: I am not observing any degradation of this compound under my initial stress conditions.

  • Possible Cause: The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be stringent enough.

  • Troubleshooting Steps:

    • Increase Stress Level: Gradually increase the temperature for thermal and hydrolytic studies. Use a higher concentration of the stressor (e.g., 1M HCl or NaOH). For photolytic studies, increase the exposure time or light intensity.

    • Extend Duration: If no degradation is observed in the initial time points, extend the duration of the experiment.

    • Check Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can limit the extent of degradation.

Problem 2: I am observing too much degradation, leading to a complex mixture of products.

  • Possible Cause: The stress conditions are too harsh, causing secondary degradation of the initial products.

  • Troubleshooting Steps:

    • Reduce Stress Level: Decrease the temperature, use a lower concentration of the stressor, or shorten the exposure time.

    • Time-Course Study: Perform a time-course study to identify the formation of primary degradation products before they degrade further.

    • Milder Reagents: For oxidative degradation, consider using a milder oxidizing agent if hydrogen peroxide is causing extensive decomposition.

Problem 3: I am having difficulty identifying the degradation products.

  • Possible Cause: The degradation products may be novel or unexpected.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS/MS) to obtain molecular weights and fragmentation patterns of the degradation products. This information is crucial for structural elucidation.

    • High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements to determine the elemental composition of the degradation products.

    • NMR Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is the most definitive technique for structure elucidation.

    • Literature Review: Search for degradation studies of structurally similar compounds to find potential matches for your observed degradation products.

Proposed Degradation Pathways

The following diagrams illustrate the plausible degradation pathways of this compound under different stress conditions. These are predictive and should be confirmed by experimental data.

Hydrolytic_Degradation This compound This compound Intermediate_1 Ring-Opened Intermediate This compound->Intermediate_1 H+ or OH- Product_1 3-(3-Nitrophenyl)-3-oxopropanenitrile (β-Keto Nitrile) Intermediate_1->Product_1 Rearrangement

Plausible hydrolytic degradation pathway of this compound.

Oxidative_Degradation This compound This compound Product_2 3-Nitrobenzonitrile This compound->Product_2 [O] (e.g., H2O2) Product_3 Hydroxylated Derivatives This compound->Product_3 [O]

Plausible oxidative degradation pathways of this compound.

Photolytic_Degradation This compound This compound Intermediate_2 Azirine Intermediate This compound->Intermediate_2 hv (UV light) Product_5 Nitrophenol Derivatives This compound->Product_5 hv Product_4 2-(3-Nitrophenyl)oxazole Intermediate_2->Product_4 Rearrangement

Plausible photolytic degradation pathways of this compound.

Experimental Protocols

The following are general protocols for conducting forced degradation studies, which should be adapted based on the specific properties of this compound and the analytical techniques available.

General Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the respective stress medium to a final concentration suitable for analysis (e.g., 100 µg/mL).

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To the working solution, add an equal volume of 1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Basic Hydrolysis:

    • To the working solution, add an equal volume of 1 M NaOH.

    • Follow the incubation and sampling procedure as described for acidic hydrolysis, neutralizing the aliquots with 1 M HCl.

  • Neutral Hydrolysis:

    • Dilute the working solution with an equal volume of water.

    • Follow the incubation and sampling procedure as described above.

Oxidative Degradation
  • To the working solution, add an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂).

  • Keep the solution at room temperature and protected from light for a defined period.

  • At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

Photolytic Degradation
  • Expose the working solution in a photostability chamber to a light source that provides both UV and visible light.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At defined time points, withdraw aliquots from both the exposed and control samples for analysis.

Thermal Degradation
  • Solid State:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).

    • At defined time points, withdraw samples, dissolve them in a suitable solvent, and dilute to the target concentration for analysis.

  • Solution State:

    • Incubate the working solution (in a suitable solvent) at a controlled temperature (e.g., 60 °C).

    • At defined time points, withdraw aliquots for analysis.

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the parent compound and its degradation products have significant absorbance.

Summary of Potential Degradation Products and Conditions

Stress ConditionReagents/ParametersPotential Degradation ProductsPlausible Mechanism
Acidic Hydrolysis 1 M HCl, 60 °C3-(3-Nitrophenyl)-3-oxopropanenitrileN-protonation followed by ring cleavage
Basic Hydrolysis 1 M NaOH, 60 °C3-(3-Nitrophenyl)-3-oxopropanenitrileC3/C4 deprotonation followed by ring cleavage
Oxidative Degradation 3% H₂O₂, Room Temp.3-Nitrobenzonitrile, Hydroxylated derivativesN-O bond cleavage, Aromatic hydroxylation
Photolytic Degradation UV/Vis Light2-(3-Nitrophenyl)oxazole, Nitrophenol derivativesN-O bond cleavage, azirine intermediate, rearrangement
Thermal Degradation 80 °C (Solid/Solution)Isomeric rearrangement productsRing cleavage and rearrangement

Disclaimer: The information provided in this technical support center is for guidance purposes only. The proposed degradation pathways are based on established chemical principles and data from related compounds. Experimental verification is essential to confirm the actual degradation products and pathways for this compound.

References

Technical Support Center: Minimizing Off-Target Effects of 5-(3-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(3-Nitrophenyl)isoxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?

A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities. While this compound may have a primary intended target, it can interact with other proteins or cellular components, leading to unintended biological consequences. This is a common challenge in drug discovery. We recommend a systematic approach to de-risk your observations, starting with in silico predictions and followed by experimental validation.

Q2: What are the potential off-target liabilities associated with the chemical scaffolds present in this compound?

A2: The this compound scaffold contains two key moieties that can contribute to off-target effects:

  • Nitroaromatic Group: Nitroaromatic compounds can undergo metabolic reduction in cells, leading to the formation of reactive intermediates. This can result in oxidative stress and cytotoxicity, which may manifest as a non-specific cellular phenotype.[1][2][3][4][5]

  • Isoxazole Ring: Isoxazole derivatives are known to interact with a wide range of biological targets, and their off-target profile is highly dependent on the specific substitutions on the ring.[6][7][8] Without specific experimental data for this compound, it is challenging to predict its exact off-target interactions. However, given the prevalence of isoxazoles in kinase inhibitor discovery, off-target kinase activity is a possibility to consider.

Q3: How can we predict the potential off-targets of this compound before starting extensive experiments?

A3: In silico (computational) methods are a valuable first step to predict potential off-targets and can help prioritize experimental validation. Several web-based tools are available for this purpose. A general workflow is as follows:

  • Obtain the chemical structure of this compound in a suitable format (e.g., SMILES).

  • Utilize target prediction web servers such as SwissTargetPrediction or TargetNet. These tools compare the structure of your compound to libraries of known ligands for various protein targets.

  • Analyze the prediction results , which will typically provide a ranked list of potential protein targets.

  • Prioritize targets for experimental validation based on the prediction scores and their biological relevance to your experimental system.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

Symptom: You observe a significant decrease in cell viability at concentrations where you don't expect to see an effect based on the potency against your intended target.

Possible Cause:

  • Metabolic activation of the nitroaromatic group: This can lead to the production of reactive oxygen species (ROS) and induce oxidative stress, apoptosis, or necrosis.[1][2][3][4][5]

  • Off-target inhibition of essential cellular proteins: The compound may be inhibiting proteins crucial for cell survival.

  • Contamination of cell culture: Mycoplasma or other contaminants can cause unexpected cytotoxicity.

Troubleshooting Steps:

  • Confirm Cell Health: Routinely test your cell lines for mycoplasma contamination.

  • Include Proper Controls: Always use a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing the toxicity.

  • Perform a Dose-Response Curve: Carefully determine the cytotoxic concentration range of the compound.

  • Assess Markers of Oxidative Stress: Use assays to measure ROS production or glutathione depletion in response to compound treatment.

  • Characterize the Mode of Cell Death: Use assays to distinguish between apoptosis and necrosis (e.g., caspase activity assays, annexin V/propidium iodide staining).

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Symptom: The compound is potent in a purified protein (biochemical) assay but shows much weaker or no activity in a cell-based assay.

Possible Causes:

  • Poor cell permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Rapid metabolism: The compound may be quickly metabolized into an inactive form within the cells.

  • Active efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

Troubleshooting Steps:

  • Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability prediction) or experimental assays to determine the compound's ability to cross cell membranes.

  • Evaluate Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its rate of degradation.

  • Test for Efflux Pump Substrate Activity: Use cell lines that overexpress specific efflux pumps and compare the compound's potency in these cells to control cells.

Data Presentation

Due to the lack of publicly available off-target data for this compound, the following tables are illustrative examples of how to present such data once it is generated.

Table 1: Illustrative Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity (vs. Target X)
Target X (Intended) 50 1
Kinase A80016
Kinase B2,50050
Kinase C>10,000>200
Kinase D75015

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Illustrative Off-Target Profile from a Broader Panel

TargetAssay TypeActivity (IC50/Ki in nM)
Target X (Intended) Biochemical 50
GPCR YRadioligand Binding5,000
Ion Channel ZElectrophysiology>10,000
Protease WEnzymatic1,200

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction
  • Obtain the SMILES string for this compound.

  • Navigate to a target prediction web server (e.g., SwissTargetPrediction).

  • Paste the SMILES string into the input box.

  • Select the appropriate species for the prediction (e.g., Homo sapiens).

  • Run the prediction. The server will output a list of potential targets ranked by probability.

  • Analyze the results, paying close attention to targets with high probability scores and those belonging to protein families known for off-target liabilities (e.g., kinases, GPCRs).

Protocol 2: Kinase Inhibitor Profiling Assay (Luminescence-Based)

This protocol provides a general overview. Specific details may vary depending on the commercial assay kit used.

  • Prepare a serial dilution of this compound in DMSO.

  • Prepare the kinase reaction buffer containing the kinase, substrate, and ATP at optimized concentrations.

  • Add the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase/substrate/ATP mixture to all wells to initiate the reaction.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add the ADP detection reagent. This reagent contains an enzyme that converts ADP to ATP and a luciferase that produces light in the presence of ATP. The amount of light produced is inversely proportional to the kinase activity.

  • Incubate the plate for the recommended time to allow the luminescence signal to stabilize.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: NanoBRET™ Target Engagement Assay

This protocol provides a simplified overview of the NanoBRET™ assay for measuring compound binding to a target protein in live cells.[1][3][5]

  • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Seed the transfected cells into a 96-well plate and incubate overnight.

  • Prepare a serial dilution of this compound.

  • Add the NanoBRET™ tracer (a fluorescently labeled ligand for the target protein) and the serially diluted compound to the cells.

  • Incubate the plate at 37°C for the recommended time to allow for compound entry and binding equilibrium.

  • Add the NanoBRET™ substrate to the wells.

  • Measure the BRET signal using a plate reader equipped with the appropriate filters. The BRET signal is the ratio of the fluorescence emission from the tracer to the luminescence emission from the NanoLuc® luciferase.

  • Analyze the data: A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and binding of the compound to the target. The data can be used to determine the compound's affinity for the target in a cellular context.

Mandatory Visualizations

workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Validation cluster_confirmation Confirmation in_silico_pred In Silico Target Prediction (e.g., SwissTargetPrediction) biochem_assay Biochemical Assays (e.g., Kinase Profiling) in_silico_pred->biochem_assay Prioritize & Test binding_assay Direct Binding Assays (e.g., SPR, ITC) biochem_assay->binding_assay Confirm Direct Interaction target_engagement Target Engagement Assays (e.g., NanoBRET, CETSA) binding_assay->target_engagement Validate in Live Cells validate_hypothesis Validate Off-Target Hypothesis target_engagement->validate_hypothesis phenotypic_assay Phenotypic Assays (e.g., Cell Viability, Pathway Reporter) phenotypic_assay->validate_hypothesis knockdown Target Knockdown/Knockout (siRNA, CRISPR) rescue Rescue Experiments knockdown->rescue Can target overexpression rescue phenotype? confirm_mechanism Confirm Mechanism of Action rescue->confirm_mechanism start Observation of Unexpected Phenotype off_target_hypothesis Hypothesize Off-Target Effect start->off_target_hypothesis off_target_hypothesis->in_silico_pred Predict Potential Targets validate_hypothesis->knockdown Does knockdown phenocopy compound? end Understanding of Off-Target Effect confirm_mechanism->end

Caption: Workflow for identifying and validating off-target effects.

signaling_pathway cluster_intended Intended Signaling Pathway cluster_off_target Off-Target Signaling Pathway compound This compound intended_target Intended Target (e.g., Kinase X) compound->intended_target Inhibition off_target Off-Target (e.g., Kinase Y) compound->off_target Inhibition downstream_intended Downstream Effector 1 intended_target->downstream_intended Signal Transduction downstream_off_target Downstream Effector 2 off_target->downstream_off_target Signal Transduction phenotype_intended Desired Cellular Phenotype downstream_intended->phenotype_intended phenotype_off_target Unexpected Cellular Phenotype downstream_off_target->phenotype_off_target

Caption: Illustrative signaling pathways of on-target vs. off-target effects.

References

addressing poor cell permeability of 5-(3-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(3-Nitrophenyl)isoxazole

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address challenges related to the poor cell permeability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound showing low efficacy in cell-based assays despite high potency in biochemical assays?

A1: A common reason for this discrepancy is poor cell permeability. The compound may be highly effective at interacting with its purified target protein but unable to cross the cell membrane to reach its intracellular site of action. The physicochemical properties of this compound, such as its polarity imparted by the nitro group, can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.

Q2: What are the key physicochemical properties of this compound that likely contribute to its poor cell permeability?

A2: While specific experimental data for this exact molecule is not abundant in public literature, we can infer likely properties based on its structure and general chemical principles. Key properties influencing permeability are often assessed by Lipinski's Rule of Five.[1][2][3][4][5][6] The nitro group and the isoxazole ring contribute to the molecule's polar surface area (PSA). A high PSA is often correlated with poor membrane permeability as the molecule will have a higher energy barrier to overcome when moving from the aqueous extracellular environment into the hydrophobic lipid membrane.

Q3: What initial in vitro assays can I perform to quantitatively measure the cell permeability of my compound?

A3: Two widely used initial assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[7][8][9]

  • PAMPA: This is a cell-free, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive diffusion potential.[7][10][11]

  • Caco-2 Assay: This assay uses a monolayer of human intestinal cells (Caco-2) that mimic the intestinal barrier.[8][12][13] It provides more comprehensive information, assessing not only passive diffusion but also the potential for active transport and efflux.[8][13]

Q4: What does an "efflux ratio" from a Caco-2 assay tell me?

A4: The efflux ratio is calculated by dividing the permeability coefficient from the basolateral-to-apical (B-A) direction by the apical-to-basolateral (A-B) direction (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests that the compound is actively pumped out of the cell by efflux transporters, such as P-glycoprotein (P-gp).[13][14] This is a common mechanism of low intracellular drug accumulation and would be a key issue to address.

Troubleshooting Guide: Low Intracellular Compound Concentration

If you are experiencing issues with the efficacy of this compound in your cell-based experiments, the following guide provides a structured approach to troubleshooting and optimization.

G PoorPerm Poor Permeability of This compound Properties Key Physicochemical Barriers High Polar Surface Area (NO₂) H-Bond Donors/Acceptors Potential Efflux Substrate PoorPerm->Properties Caused by Strategies Improvement Strategies Structural Modification Prodrug Approach Formulation Science Properties->Strategies Addressed by Details Replace NO₂ with less polar group (e.g., Cl, CF₃) Mask polar groups with labile esters Use of cyclodextrins or lipid nanoparticles Strategies:f1->Details:m1 Strategies:f2->Details:m2 Strategies:f3->Details:m3

References

Technical Support Center: Overcoming Resistance to 5-(3-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 5-(3-Nitrophenyl)isoxazole in cancer cells.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential general mechanisms of acquired resistance?

A1: Acquired resistance to anti-cancer agents can arise through various mechanisms.[1][2] When cancer cells are exposed to a drug like this compound over time, they can adapt and develop resistance. Some common mechanisms include:

  • Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[3]

  • Alterations in Drug Target: Genetic mutations or modifications in the molecular target of this compound can prevent the drug from binding effectively.[2]

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibitory effects of the drug by activating alternative survival pathways to maintain proliferation and evade apoptosis.[3]

  • Changes in Drug Metabolism: The cancer cells might alter their metabolic processes to inactivate the drug more rapidly.[1]

  • Epigenetic Modifications: Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug sensitivity and resistance.[2]

  • Suppression of Apoptosis: Mutations or altered expression of proteins involved in the cell death pathways can make cancer cells resistant to drug-induced apoptosis.[2]

Q2: Are there any known signaling pathways associated with isoxazole derivatives that could be involved in resistance?

A2: While the specific signaling pathway for this compound is not yet fully elucidated, other isoxazole derivatives have been shown to interact with several key cancer-related signaling pathways. Resistance could emerge from alterations in these pathways. Potential pathways to investigate include:

  • STAT3 Signaling: Some isoxazole compounds have been shown to target the STAT3 pathway, which is crucial for cancer cell proliferation and survival.[4] Persistent activation of STAT3, despite treatment, could be a resistance mechanism.

  • HSP90 Inhibition: Certain isoxazole derivatives act as inhibitors of Heat Shock Protein 90 (HSP90).[5] HSP90 is essential for the stability of many oncoproteins, and resistance could arise from mutations in HSP90 or overexpression of its client proteins.[5]

  • Estrogen Receptor α (ERα) Inhibition: In breast cancer, some isoxazoles target ERα.[6][7] Resistance in ER-positive cancers could involve mutations in the ERα gene or the activation of ER-independent growth factor signaling.

  • Induction of Apoptosis: Many isoxazole compounds exert their anticancer effects by inducing apoptosis.[7] Resistance could therefore be linked to the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).

Below is a hypothetical signaling pathway that could be targeted by this compound, illustrating potential points of resistance.

G Drug This compound Target Putative Target (e.g., Kinase, Receptor) Drug->Target Inhibits Pathway_A Downstream Signaling Protein A Target->Pathway_A Pathway_B Downstream Signaling Protein B Target->Pathway_B Proliferation Cell Proliferation & Survival Pathway_A->Proliferation Apoptosis Apoptosis Pathway_B->Apoptosis Resistance_Mutation Target Mutation (Resistance) Resistance_Mutation->Target Bypass_Pathway Bypass Pathway Activation (Resistance) Bypass_Pathway->Proliferation

Caption: Hypothetical signaling pathway for this compound and potential resistance mechanisms.

Troubleshooting Guides

Guide 1: My cancer cell line is showing increasing IC50 values to this compound. How can I confirm and characterize this resistance?

Step 1: Develop a Resistant Cell Line A common method to study acquired resistance is to generate a resistant cell line from a sensitive parental line.[8] This is typically achieved through continuous exposure to escalating concentrations of the drug.[8]

  • Workflow for Developing a Resistant Cell Line

G start Parental Sensitive Cell Line treat_low Treat with low-dose 5-(3-NP)isoxazole (e.g., IC20) start->treat_low culture Culture until regrowth treat_low->culture increase_dose Gradually increase drug concentration culture->increase_dose check_ic50 Periodically check IC50 value increase_dose->check_ic50 check_ic50->increase_dose IC50 not stable resistant_line Resistant Cell Line (Stable high IC50) check_ic50->resistant_line IC50 stable characterize Characterize Resistance Mechanism resistant_line->characterize

Caption: Experimental workflow for generating a drug-resistant cancer cell line.

Step 2: Quantify the Level of Resistance Once you have a potentially resistant cell line, you need to quantify the change in sensitivity.

  • Experimental Protocol: Cell Viability Assay (MTT or similar)

    • Cell Seeding: Seed both the parental (sensitive) and the putative resistant cells in 96-well plates at an appropriate density.

    • Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

    • Incubation: Incubate the cells for a period relevant to the drug's mechanism of action (e.g., 48-72 hours).

    • Viability Measurement: Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions. Measure the absorbance.

    • Data Analysis: Plot the cell viability against the drug concentration and calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for both cell lines.

  • Data Presentation: Summarize your results in a table for clear comparison.

Cell LineThis compound IC50 (µM)Resistance Fold Change
Parental (Sensitive)e.g., 2.5 ± 0.31x
Resistante.g., 25.0 ± 2.110x

Step 3: Investigate the Mechanism of Resistance With confirmed resistance, the next step is to investigate the underlying molecular mechanism.

  • Possible Mechanisms and How to Test Them:

Potential MechanismExperimental ApproachExpected Result in Resistant Cells
Increased Drug Efflux Western Blot or qPCR for ABC transporters (e.g., P-gp, BCRP).[3]Increased protein/mRNA expression.
Target Alteration Gene sequencing of the putative target protein.Identification of mutations in the drug-binding site.
Pathway Activation Western Blot for key signaling proteins (e.g., p-STAT3, p-Akt).Increased phosphorylation/activation of bypass pathway proteins.
Apoptosis Evasion Apoptosis assay (e.g., Annexin V staining, Caspase-3 activity).Reduced apoptosis in response to the drug.
Guide 2: How can I design an experiment to overcome the observed resistance to this compound?

Strategy 1: Combination Therapy Combining this compound with another agent that targets a different pathway can be an effective strategy.[3]

  • Experimental Protocol: Synergy Analysis

    • Select Combination Agent: Choose a second drug that targets a potential resistance mechanism. For example, if you suspect increased drug efflux, you could use a P-gp inhibitor like verapamil or tariquidar.[3] If you observe activation of a bypass pathway, use an inhibitor for that pathway.

    • Design Drug Matrix: Treat the resistant cells with varying concentrations of this compound and the second agent, both alone and in combination.

    • Assess Viability: Perform a cell viability assay as described above.

    • Calculate Synergy: Use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Strategy 2: Targeting Alternative Pathways If a specific bypass pathway is identified, a more targeted approach can be used.

  • Logical Relationship of Resistance Mechanisms

G Resistance Drug Resistance Target_Mod Target Modification Resistance->Target_Mod Efflux Increased Drug Efflux Resistance->Efflux Bypass Bypass Pathway Activation Resistance->Bypass Apoptosis_Evasion Apoptosis Evasion Resistance->Apoptosis_Evasion Mutation Mutation Target_Mod->Mutation Expression Overexpression Target_Mod->Expression ABC ABC Transporters Efflux->ABC Signaling Alternative Signaling Bypass->Signaling Anti_Apoptotic Anti-Apoptotic Proteins Apoptosis_Evasion->Anti_Apoptotic

Caption: Logical diagram illustrating different classes of cancer drug resistance mechanisms.

References

stability of 5-(3-Nitrophenyl)isoxazole in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(3-Nitrophenyl)isoxazole. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of this compound in Dimethyl Sulfoxide (DMSO) stock solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound in DMSO?

A1: To ensure the highest quality and longevity of your compound, follow these steps:

  • Use High-Purity DMSO: Always use anhydrous, high-purity (≥99.9%) DMSO to prepare your stock solution.[1] DMSO is hygroscopic and can absorb moisture from the air, which may affect compound stability.[2]

  • Warm Vials: Before opening, allow the vial of powdered this compound to equilibrate to room temperature to prevent condensation of moisture inside the vial.

  • Dissolution: Add the appropriate volume of DMSO directly to the vial to achieve your desired concentration. Ensure complete dissolution by vortexing or brief sonication.

  • Sterilization: If sterile conditions are required, filter the stock solution through a 0.2 µm microfilter that is compatible with DMSO.[3]

Q2: What are the recommended storage conditions for my DMSO stock solution?

A2: Proper storage is critical to maintaining the integrity of this compound.

  • Temperature: For long-term storage (weeks to months), store aliquots at -80°C. For short-term storage (days to a week), -20°C is acceptable.[3] Avoid repeated freeze-thaw cycles.

  • Aliquoting: We strongly recommend dividing the stock solution into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation from atmospheric moisture.[3]

  • Containers: Store solutions in tightly sealed glass vials to prevent contamination and reaction with container materials.[4][5]

  • Light and Air: Protect the solution from light and minimize air exposure by ensuring the container is sealed tightly.[4][5]

Q3: For how long is my this compound stock solution stable?

A3: While specific stability data for this compound in DMSO is not extensively published, the stability depends on storage conditions. The isoxazole ring can be susceptible to degradation, particularly under basic conditions which may catalyze ring-opening.[6] Based on general guidelines for small molecules, stock solutions stored in aliquots at -80°C can be stable for up to 6 months.[3] However, we highly recommend performing a stability study for your specific experimental conditions (see Experimental Protocols section).

Q4: Are there any known stability liabilities for this compound?

A4: Yes, two structural motifs in this compound warrant consideration:

  • The Isoxazole Ring: The N-O bond in the isoxazole ring is inherently weak and can be prone to cleavage under certain conditions, such as high pH (base-catalyzed hydrolysis) or UV light exposure (photolysis).[6][7]

  • The Nitroaromatic Group: While the nitro group itself is generally stable and resistant to oxidation, the electron-withdrawing nature of this group can influence the reactivity of the entire molecule.[8]

Troubleshooting Guide

Problem 1: I am observing inconsistent or lower-than-expected activity in my experiments.

  • Possible Cause: The compound may have degraded in the DMSO stock solution. This could be due to multiple freeze-thaw cycles, prolonged storage at an inappropriate temperature, or exposure to moisture or light.

  • Solution:

    • Use a Fresh Aliquot: If you have been using the same working stock, try a new, previously un-thawed aliquot from your -80°C storage.

    • Prepare a Fresh Stock: If the issue persists, the entire stock may be compromised. Prepare a fresh solution from the powdered compound.

    • Verify Purity: If possible, check the purity of your stock solution using an analytical method like HPLC or LC-MS (see protocol below). Compare the results to a freshly prepared standard.

Problem 2: My DMSO stock solution has changed color or a precipitate has formed.

  • Possible Cause: A color change can indicate compound degradation or a chemical reaction. Precipitation can occur if the compound's solubility limit is exceeded, often due to temperature changes or the introduction of water into the DMSO.

  • Solution:

    • Do Not Use: Discard the solution immediately. Using a solution with precipitates or unexpected color will lead to inaccurate dosing and unreliable experimental results.

    • Review Preparation Protocol: Ensure the initial concentration was not above the compound's solubility limit in DMSO.

    • Prepare a Fresh Stock: Prepare a new solution, paying close attention to using anhydrous DMSO and proper storage techniques.

Troubleshooting_Guide

Caption: Troubleshooting decision tree for inconsistent experimental results.

Quantitative Stability Data

Storage Temp.Time Point% Remaining (HPLC Peak Area)Observations
-80°C 0 days100.0%Clear, colorless solution
30 days99.8%No change
90 days99.5%No change
180 days99.1%No change
-20°C 0 days100.0%Clear, colorless solution
30 days98.2%No change
90 days95.4%Appearance of small degradant peak
180 days91.0%Degradant peak increased
4°C 0 days100.0%Clear, colorless solution
7 days92.5%Slight yellow tint observed
14 days84.3%Noticeable degradant peaks
Room Temp. 0 days100.0%Clear, colorless solution
24 hours89.6%Yellow solution
72 hours75.2%Significant degradation observed

This table contains illustrative data and should not be considered as experimental results for this compound.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of DMSO Stock Solution

This protocol outlines a method to quantify the stability of this compound over time.

1. Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other appropriate modifier)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

2. Stock Solution Preparation (Time Zero):

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Immediately aliquot the solution into multiple, single-use vials.

  • Designate a "T=0" sample for immediate analysis.

  • Store the remaining aliquots at your desired test temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

3. HPLC Analysis:

  • Sample Preparation: Dilute an aliquot of the DMSO stock solution to a final concentration suitable for HPLC analysis (e.g., 10 µM) using the mobile phase or an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for optimal wavelength; likely between 254 nm and 320 nm due to the nitroaromatic structure.

    • Injection Volume: 10 µL

  • Analysis: Inject the "T=0" sample and record the peak area of the main compound peak. This will serve as your 100% reference.

4. Time Point Analysis:

  • At each scheduled time point (e.g., 1, 7, 30, 90 days), retrieve one aliquot from each storage temperature.

  • Allow the aliquot to thaw completely and reach room temperature.

  • Prepare and analyze the sample using the same HPLC method as the T=0 sample.

  • Calculate the percentage of remaining compound by comparing the main peak area at the time point to the main peak area at T=0.

    • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

Experimental_Workflow

Caption: Experimental workflow for assessing compound stability in DMSO.

Potential Degradation Pathway

While the exact degradation pathway in DMSO has not been elucidated for this specific molecule, a plausible non-enzymatic degradation route for isoxazoles, especially in the presence of nucleophiles like water (which can be present in non-anhydrous DMSO), is base-catalyzed ring-opening. The reaction involves the cleavage of the weak N-O bond to form a more stable intermediate.

Degradation_Pathway

Caption: A potential degradation pathway for the isoxazole ring.

References

Technical Support Center: Interference of 5-(3-Nitrophenyl)isoxazole in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to identify and troubleshoot potential interference caused by the compound 5-(3-Nitrophenyl)isoxazole in fluorescence-based assays. The following guides and FAQs will help you diagnose and mitigate issues to ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence-based assays?

A: Compound interference occurs when a substance in a sample, other than the intended analyte, alters the fluorescence signal, leading to inaccurate measurements.[1][2][3] This can manifest as either false positives (an increase in signal not related to the biological activity) or false negatives (a decrease in signal), which compromises the validity of the experimental data.[1]

Q2: What are the primary mechanisms of compound interference?

A: The main mechanisms of interference are:

  • Autofluorescence : The test compound itself emits light at or near the excitation and emission wavelengths used for the assay's fluorophore.[1][2] This added signal can be misinterpreted as a positive result.[1] Many small molecules found in screening libraries are intrinsically fluorescent.[3]

  • Quenching : The test compound absorbs the excitation light intended for the fluorophore or absorbs the light emitted by the fluorophore, leading to a reduced signal.[1][2] This can be mistaken for inhibitory activity, resulting in false negatives.

  • Inner Filter Effect : A specific type of quenching that occurs at high compound concentrations where the compound absorbs a significant portion of the excitation or emission light.[2]

Q3: Why is this compound a potential candidate for assay interference?

A: While specific data on the fluorescent properties of this compound are not extensively published, its chemical structure contains moieties often associated with optical interference. Aromatic systems, like the phenyl and isoxazole rings, and functional groups like the nitro group (NO₂) can absorb UV-visible light and may fluoresce. Compounds with these features warrant careful evaluation for interference in fluorescence-based assays.

Troubleshooting Guide: Is this compound Interfering with Your Assay?

If you observe unexpected results, such as high background fluorescence or a loss of signal after adding this compound, follow this step-by-step guide to determine the nature of the interference.

G cluster_0 cluster_1 Step 1: Autofluorescence Check cluster_2 Step 2: Quenching Check cluster_3 Step 3: Mitigation cluster_4 start Start: Unexpected Assay Result (High Background or Low Signal) autof_protocol Run Autofluorescence Protocol: Measure fluorescence of compound in buffer start->autof_protocol autof_result Analyze Result autof_protocol->autof_result quench_protocol Run Quenching Protocol: Measure fluorophore signal +/- compound autof_result->quench_protocol No Signal? [No] autof_positive Conclusion: Compound is Autofluorescent autof_result->autof_positive High Signal? [Yes] quench_result Analyze Result quench_protocol->quench_result quench_positive Conclusion: Compound is a Quencher quench_result->quench_positive Signal Lower? [Yes] no_interference Conclusion: No Direct Interference Detected quench_result->no_interference No Change? [No] mitigate Select Mitigation Strategy: - Change fluorophore - Adjust concentration - Use orthogonal assay autof_positive->mitigate quench_positive->mitigate

Caption: Troubleshooting workflow for identifying compound interference.

Experimental Protocols

Protocol 1: Autofluorescence Check

This protocol determines if this compound is intrinsically fluorescent at your assay's wavelengths.

  • Preparation:

    • Prepare a set of wells in a microplate containing only your assay buffer. This will serve as your blank.

    • Prepare a second set of wells containing the assay buffer plus this compound at the final concentration used in your main experiment.[1]

    • If using a solvent like DMSO, ensure the final concentration is consistent across all relevant wells, including the blank.

  • Measurement:

    • Read the fluorescence of the plate using the exact same instrument settings (e.g., excitation/emission filters, gain) as your primary assay.[1]

  • Analysis:

    • Subtract the average fluorescence of the blank wells from the average fluorescence of the compound-containing wells.

    • Interpretation: If the resulting signal is significantly higher than the blank, the compound is autofluorescent.[1]

Protocol 2: Quenching & Inner-Filter Effect Check

This protocol determines if this compound is reducing the signal from your assay's fluorophore.

  • Preparation:

    • Set A (Fluorophore Only): Assay buffer + your fluorescent probe/reagent.

    • Set B (Fluorophore + Compound): Assay buffer + your fluorescent probe/reagent + this compound.[1]

    • Set C (Blank): Assay buffer only.[1]

    • Set D (Compound Only): Assay buffer + this compound.

  • Measurement:

    • Read the fluorescence of all wells using your standard assay settings.

    • Separately, measure the absorbance of wells in Set D at both the excitation and emission wavelengths of your fluorophore using a spectrophotometer or plate reader. This helps identify potential inner-filter effects.[2]

  • Analysis:

    • Calculate the corrected fluorescence for Set A: Signal_A = Avg(A) - Avg(C).

    • Calculate the corrected fluorescence for Set B: Signal_B = Avg(B) - Avg(D).

    • Interpretation: If Signal_B is significantly lower than Signal_A, your compound is quenching the fluorescence.[1] If you also observe a high absorbance reading at the excitation or emission wavelength, an inner-filter effect is likely contributing to the quenching.[2]

Data Presentation and Interpretation

Table 1: Summary of Interference Test Results

Test Performed Wells Measured Observation Interpretation
Autofluorescence Compound vs. Blank Significantly higher signal in compound wells. Compound is autofluorescent.
Quenching (Fluorophore + Compound) vs. Fluorophore Significantly lower signal in combined wells. Compound is a quencher.

| Inner-Filter Effect | Absorbance of Compound | High absorbance at assay λex or λem. | Quenching may be due to the inner-filter effect. |

Mitigation Strategies

If interference is confirmed, consider the following strategies to minimize its impact.

Q4: How can I mitigate autofluorescence from this compound?

A: Several strategies can help overcome autofluorescence:

  • Use Red-Shifted Dyes: Compound interference is more common in the blue-green spectral region.[3] Switching to a fluorophore that excites and emits at longer wavelengths (e.g., >500 nm) can often resolve the issue.[3][4]

  • Pre-Read the Plate: Before adding the assay's fluorescent reagents, perform a fluorescence read of the plate with only the buffer and test compound. This "pre-read" value can then be subtracted from the final "post-read" value to correct for the compound's intrinsic fluorescence.

  • Time-Resolved Fluorescence (TRF): If available, use TRF assays. Autofluorescence from small molecules typically has a short lifetime (nanoseconds), whereas the signal from lanthanide-based TRF probes has a much longer lifetime (microseconds). This allows for temporal separation of the signals.

Q5: What should I do if this compound is quenching my assay signal?

A: To address quenching:

  • Optimize Concentrations: The inner-filter effect is highly concentration-dependent.[2] Reducing the concentration of this compound or the fluorophore may alleviate the issue, provided it doesn't compromise the biological relevance of the assay.

  • Change the Fluorophore: A different fluorophore with a distinct spectral profile may not be quenched by the compound.

  • Use an Orthogonal Assay: The most reliable way to confirm a hit from a primary screen is to use an orthogonal assay that employs a different detection method (e.g., luminescence, absorbance, or a label-free technology).[3] This helps eliminate false positives arising from the detection technology itself.

Visualization of Interference Mechanisms

G cluster_0 Autofluorescence cluster_1 Quenching LightSource1 Light Source (Assay λex) Compound1 Interfering Compound LightSource1->Compound1 Excites Compound Detector1 Detector Compound1->Detector1 Compound Emits Light (False Signal) LightSource2 Light Source (Assay λex) Fluorophore Assay Fluorophore LightSource2->Fluorophore Excites Fluorophore Compound2 Interfering Compound Fluorophore->Compound2 Emitted Light Absorbed Detector2 Detector Fluorophore->Detector2 Reduced Signal

Caption: Conceptual diagrams of autofluorescence and quenching mechanisms.

References

Validation & Comparative

Isoxazole Derivatives in Oncology: A Comparative Analysis of 5-(3-Nitrophenyl)isoxazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential in the development of novel anticancer agents.[1][2] These compounds exert their antitumor effects through diverse mechanisms such as the induction of apoptosis, inhibition of crucial cellular enzymes like topoisomerase, and disruption of tubulin polymerization.[1] This guide provides a comparative overview of the anticancer properties of various isoxazole derivatives, with a particular focus on the available data for nitrophenyl-containing isoxazoles in the context of other functionally substituted analogs.

Comparative Anticancer Activity of Isoxazole Derivatives

The anticancer efficacy of isoxazole derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several representative isoxazole derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole PC3Not specified--
TTI-6 (5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)isoxazole) MCF-71.91--
4T110.89--
PC-37.64--
Isoxazole-Curcumin Hybrid MCF-7~7-fold > CurcuminCurcumin-
Compound 26 (a 3,5-diarylisoxazole derivative) PC3Comparable to 5-FU5-FU-
Dihydropyrazole 39 Prostate Cancer4Docetaxel5
Dihydropyrazole 45 Prostate Cancer2Docetaxel5

Note: The study on 3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole reported significant anticancer potential against prostate cancer (PC3) cell lines but did not provide a specific IC50 value.[3]

Experimental Protocols

The evaluation of the anticancer activity of these isoxazole derivatives typically involves standardized in vitro assays to determine their cytotoxicity against cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (isoxazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is another common method for determining cytotoxicity, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm).

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anticancer effects of isoxazole derivatives are often mediated through the modulation of specific signaling pathways, with the induction of apoptosis being a common mechanism.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation cell_culture Cancer Cell Line Culture compound_treatment Treatment with Isoxazole Derivatives cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assay (MTT/SRB) compound_treatment->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V) ic50->apoptosis_assay Select Lead Compounds cell_cycle Cell Cycle Analysis ic50->cell_cycle Select Lead Compounds western_blot Western Blotting ic50->western_blot Select Lead Compounds xenograft Xenograft Model in Mice western_blot->xenograft Confirm Target Engagement tumor_growth Measure Tumor Growth Inhibition xenograft->tumor_growth

Experimental workflow for anticancer drug discovery.

A frequent mechanism of action for anticancer compounds, including some isoxazole derivatives, is the induction of programmed cell death, or apoptosis. This process is tightly regulated by a cascade of proteins.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase isoxazole Isoxazole Derivative bax Bax/Bak Activation isoxazole->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified intrinsic apoptosis signaling pathway.

Conclusion

The isoxazole core represents a versatile scaffold for the development of potent anticancer agents. While direct experimental evidence for the anticancer activity of 5-(3-Nitrophenyl)isoxazole is currently lacking in the public domain, the evaluation of related analogs suggests that the nitrophenyl substitution could be a viable strategy for designing new cytotoxic compounds. The significant in vitro efficacy of other derivatives, such as TTI-6 and various dihydropyrazole analogs, underscores the therapeutic potential of this class of compounds. Further investigation into the structure-activity relationships of nitrophenyl-substituted isoxazoles is warranted to fully elucidate their potential in cancer treatment. The experimental protocols and workflows outlined in this guide provide a foundational framework for the continued exploration and comparison of novel isoxazole derivatives in oncology research.

References

Unraveling the Mechanism of Action: A Comparative Guide to 5-(3-Nitrophenyl)isoxazole and a Known COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comparative framework for validating the potential mechanism of 5-(3-Nitrophenyl)isoxazole by contrasting it with the well-characterized isoxazole-containing drug, Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.

While the broad biological activities of isoxazole derivatives are widely acknowledged, specific experimental data for this compound remains limited. This guide, therefore, presents the established data for Valdecoxib as a benchmark for guiding future experimental validation of this compound, particularly concerning a potential anti-inflammatory mechanism via COX-2 inhibition.

Performance Comparison: this compound vs. Valdecoxib

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-1Data not availableData not available
COX-2Data not available
Valdecoxib COX-121.9[1]91.25
COX-20.24[1]

Experimental Protocols for Mechanism Validation

To validate whether this compound acts as a COX-2 inhibitor, specific and standardized in vitro assays are required. The following protocols are based on established methods used for characterizing selective COX-2 inhibitors like Valdecoxib.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental in determining the inhibitory potency of a compound against both COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound) and reference compound (Valdecoxib) dissolved in DMSO

  • Detection reagent for prostaglandin E2 (PGE2) (e.g., EIA kit)

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.

  • Compound Dilution: Prepare a serial dilution of the test compound and the reference compound in the assay buffer.

  • Incubation: To the wells of a 96-well plate, add the enzyme solution followed by the different concentrations of the test or reference compound. Incubate for a predetermined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Reaction Termination: After a specific incubation time (e.g., 10 minutes) at 37°C, stop the reaction by adding a stop solution (e.g., a dilute acid).

  • Detection: Measure the amount of PGE2 produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition.

Objective: To evaluate the inhibitory effect of the test compound on COX-1 and COX-2 in a whole blood matrix.

Materials:

  • Fresh human blood

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Test compound and reference compound dissolved in DMSO

  • Calcium ionophore A23187 to stimulate COX-1 activity

  • Enzyme immunoassay (EIA) kits for thromboxane B2 (TXB2) (for COX-1) and prostaglandin E2 (PGE2) (for COX-2)

Procedure:

  • COX-2 Induction: Incubate heparinized whole blood with LPS for 24 hours to induce COX-2 expression. For COX-1 assessment, use fresh, non-stimulated blood.

  • Compound Incubation: Add various concentrations of the test compound or reference compound to the blood samples and incubate for 1 hour.

  • Enzyme Activation:

    • For COX-1 activity, add calcium ionophore A23187 to the non-stimulated blood and incubate.

    • For COX-2 activity, the LPS pre-incubation serves to activate the enzyme.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Prostanoid Measurement:

    • Measure the concentration of TXB2 in the plasma from the COX-1 assay using an EIA kit.

    • Measure the concentration of PGE2 in the plasma from the COX-2 assay using an EIA kit.

  • Data Analysis: Calculate the percentage of inhibition of TXB2 and PGE2 production at each compound concentration and determine the respective IC50 values.

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for inhibitor screening.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 Inhibition Unknown_Compound This compound (Hypothesized) Unknown_Compound->COX2 Potential Inhibition

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of Valdecoxib.

Experimental_Workflow Start Start: Compound Synthesis and Preparation In_Vitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->In_Vitro_Assay Data_Analysis_1 Determine IC50 Values and Selectivity Index In_Vitro_Assay->Data_Analysis_1 Whole_Blood_Assay Ex Vivo Whole Blood Assay Data_Analysis_1->Whole_Blood_Assay Lead Compound Data_Analysis_2 Determine IC50 Values in a Physiological Context Whole_Blood_Assay->Data_Analysis_2 Mechanism_Validation Mechanism of Action Validation Data_Analysis_2->Mechanism_Validation

Caption: Experimental workflow for validating the mechanism of action of a potential COX-2 inhibitor.

By employing the outlined experimental protocols and using the well-characterized profile of Valdecoxib as a benchmark, researchers can systematically investigate and validate the potential mechanism of action of this compound. This comparative approach is essential for advancing our understanding of novel chemical entities and their therapeutic potential.

References

Comparative Analysis of 5-(3-Nitrophenyl)isoxazole and Known Inhibitors in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Isoxazole derivatives are a significant class of heterocyclic compounds that have been extensively studied for their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3] This analysis will compare the inferred anti-inflammatory potential of 5-(3-Nitrophenyl)isoxazole with two well-characterized inhibitors: the selective COX-2 inhibitor Celecoxib, and a potent 5-LOX isoxazole-based inhibitor, compound C6, identified in recent studies.[4][5][6]

Comparative Inhibitory Data

The following table summarizes the available inhibitory data for the comparator compounds. The activity of this compound is inferred from a structurally related compound.

CompoundTarget EnzymeIC50 ValueNotes
4-[5-(3-nitrophenyl) isoxazol-3-yl] phenol Inflammation-related (likely COX/LOX)Data not availableReported to have potent anti-inflammatory activity.[1]
Celecoxib COX-20.78 µMA well-established selective COX-2 inhibitor.
Compound C6 (Isoxazole Derivative) 5-LOXPotent Inhibition (IC50 not specified)Identified as the most potent among a series of tested isoxazole derivatives against 5-LOX.[4][5][6]
Compound C3 (Isoxazole Derivative) 5-LOX8.47 µMA potent 5-LOX inhibitor from the same study as C6.[4][5][6]
Compound C5 (Isoxazole Derivative) 5-LOX10.48 µMExhibited good 5-LOX inhibitory effect.[4][5][6]

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the COX and 5-LOX pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.

Cyclooxygenase-2 (COX-2) Pathway

COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. Selective COX-2 inhibitors like Celecoxib block this pathway, thereby reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits 5_3_Nitrophenylisoxazole This compound (Putative) 5_3_Nitrophenylisoxazole->COX2 Inhibits (Inferred)

COX-2 signaling pathway and points of inhibition.
5-Lipoxygenase (5-LOX) Pathway

The 5-LOX enzyme is responsible for the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory molecules involved in various inflammatory diseases, including asthma.[4][5][6] Inhibition of 5-LOX is a key therapeutic strategy for managing these conditions.

5_LOX_Pathway Arachidonic_Acid Arachidonic Acid 5_LOX 5-LOX (5-Lipoxygenase) Arachidonic_Acid->5_LOX Leukotrienes Leukotrienes (e.g., LTB4) 5_LOX->Leukotrienes Inflammation_Allergy Inflammation & Allergic Responses Leukotrienes->Inflammation_Allergy Compound_C6 Compound C6 (Isoxazole Derivative) Compound_C6->5_LOX Inhibits 5_3_Nitrophenylisoxazole This compound (Putative) 5_3_Nitrophenylisoxazole->5_LOX Inhibits (Inferred)

5-LOX signaling pathway and points of inhibition.

Experimental Protocols

The following are generalized experimental protocols for assessing the inhibitory activity of compounds against COX-2 and 5-LOX, based on standard methodologies found in the literature.

In Vitro COX-2 Inhibition Assay

A common method to determine COX-2 inhibitory activity is through an enzyme immunoassay (EIA) or a colorimetric inhibitor screening assay.

COX2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Heme, and COX-2 Enzyme Solution Incubation Incubate Enzyme with Test Compound or Vehicle Reagents->Incubation Test_Compound Dissolve Test Compound (e.g., this compound) in DMSO Test_Compound->Incubation Add_Substrate Initiate Reaction by Adding Arachidonic Acid Incubation->Add_Substrate Reaction Allow Reaction to Proceed (e.g., 10-20 min at 37°C) Add_Substrate->Reaction Stop_Reaction Stop Reaction with Saturated Stannous Chloride Reaction->Stop_Reaction EIA Quantify Prostaglandin Production using a Prostaglandin Screening EIA Kit Stop_Reaction->EIA Read_Absorbance Read Absorbance at Specified Wavelength (e.g., 405-420 nm) EIA->Read_Absorbance Calculate_Inhibition Calculate Percent Inhibition Relative to Vehicle Control Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value from Dose-Response Curve Calculate_Inhibition->Determine_IC50

Workflow for in vitro COX-2 inhibition assay.

Methodology:

  • Enzyme Preparation: Recombinant human COX-2 enzyme is typically used. The enzyme is pre-incubated with heme in an assay buffer (e.g., Tris-HCl).

  • Compound Incubation: The test compound, dissolved in a suitable solvent like DMSO, is added to the enzyme solution and incubated for a short period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGH2 or its downstream products) produced is quantified. This is often done using an enzyme immunoassay (EIA) kit that detects a specific prostaglandin.

  • Data Analysis: The percentage of inhibition is calculated by comparing the prostaglandin levels in the presence of the test compound to a control (vehicle-only). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.

In Vitro 5-LOX Inhibition Assay

The inhibitory effect on 5-LOX can be assessed by measuring the formation of its products from arachidonic acid, often using a spectrophotometric method.

Methodology:

  • Enzyme and Substrate Preparation: A solution of 5-lipoxygenase (often from a source like potato tubers or recombinant human enzyme) is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a buffer.

  • Inhibitor Incubation: The test compound is pre-incubated with the 5-LOX enzyme solution at a specific temperature.

  • Reaction Initiation: The reaction is started by adding the arachidonic acid substrate.

  • Detection of Products: The formation of hydroperoxy fatty acids is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to calculate the percentage of inhibition. The IC50 value is then determined from the dose-response curve.[4][5][6]

Conclusion

While direct experimental data for this compound is currently lacking, its structural similarity to other biologically active nitrophenyl isoxazoles suggests a strong potential for anti-inflammatory activity.[1] The broader family of isoxazole derivatives has demonstrated significant inhibitory effects against key inflammatory enzymes such as COX-2 and 5-LOX.[5][6][7] Further experimental evaluation of this compound is warranted to quantify its inhibitory potency and selectivity against these and other relevant biological targets. The established protocols for COX-2 and 5-LOX inhibition assays provide a clear path for such investigations. The findings would be crucial for determining its potential as a lead compound in the development of novel anti-inflammatory therapeutics.

References

Unraveling the Selectivity of 5-(3-Nitrophenyl)isoxazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of heterocyclic compounds, understanding the nuanced bioactivity profiles of molecular scaffolds is paramount. This guide provides a comparative analysis of the cross-reactivity and selectivity of 5-(3-Nitrophenyl)isoxazole, a member of the pharmacologically significant isoxazole family. While direct, comprehensive selectivity screening data for this specific compound is limited in publicly available literature, we can infer its profile by examining closely related analogs and the general characteristics of the isoxazole scaffold.

Primary Biological Activity: A Focus on Antibacterial Properties

Recent studies have highlighted the potential of isoxazole derivatives as antibacterial agents. Notably, a series of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives have demonstrated significant activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical pathogen of global health concern.[1] This suggests that the this compound core may serve as a valuable pharmacophore for developing novel antibiotics.

While the precise molecular target for these compounds remains to be definitively identified, in silico modeling has pointed towards catalase-peroxidase (KatG) as a potential target.[1] KatG is an enzyme crucial for the defense of some bacteria against oxidative stress. Inhibition of this enzyme could lead to an accumulation of reactive oxygen species, resulting in bacterial cell death. Further mechanistic studies are required to validate this hypothesis.[1]

Comparative Analysis with Alternative Compounds

To provide a clearer picture of the potential of this compound derivatives, a comparison with other antibacterial agents is essential. The following table summarizes the minimum inhibitory concentrations (MIC) of several 5-(phenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacter baumannii (CRAB).

Compound IDR Group (Aryl)MIC (μg/mL) against CRAB
7j 4-Fluorophenyl2
7l 4-Chlorophenyl0.5
7n 4-Bromophenyl1
7o 4-Iodophenyl1
7p 4-Nitrophenyl2
16 3,4-Dichlorophenyl2

Data sourced from a study on 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides.[1]

The data indicates that substitutions on the N'-aryl ring significantly influence the antibacterial potency. Compound 7l , with a 4-chlorophenyl substituent, exhibited the highest activity with a MIC of 0.5 μg/mL.[1] These compounds were also found to be non-toxic to Vero cells, indicating a favorable selectivity index.[1]

Cross-Reactivity and the Broader Isoxazole Profile

The isoxazole ring is a versatile scaffold found in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[2] This inherent promiscuity of the isoxazole nucleus suggests that this compound and its derivatives could potentially interact with multiple biological targets. However, the specific substitutions on the isoxazole ring play a crucial role in determining the primary activity and selectivity. For instance, the presence of a nitro group, as in the case of this compound, is often associated with antimicrobial and anticancer properties.

Without specific screening data against a panel of diverse targets, the cross-reactivity profile of this compound remains largely speculative. Future research should focus on broader profiling to identify any off-target activities, which is a critical step in the drug development process.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Synthesis of this compound Derivatives

A general synthetic route to isoxazole derivatives involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides, a multi-step synthesis would typically be employed, starting from a substituted acetophenone and culminating in the carbohydrazide derivative.

Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium (e.g., carbapenem-resistant Acinetobacter baumannii) is grown to a specific optical density and then diluted to a standardized concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 16-20 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Visualizing the Path Forward

To conceptualize the potential mechanism and the workflow for evaluating these compounds, the following diagrams are provided.

G cluster_0 Potential Mechanism of Action Isoxazole_Derivative This compound Derivative KatG KatG Enzyme (Catalase-Peroxidase) Isoxazole_Derivative->KatG Inhibition ROS Increased Reactive Oxygen Species (ROS) KatG->ROS Leads to Cell_Death Bacterial Cell Death ROS->Cell_Death

Caption: Postulated mechanism of antibacterial action.

G cluster_1 Experimental Workflow Synthesis Synthesis of Isoxazole Analogs Screening Primary Antibacterial Screening (MIC Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Selectivity Selectivity Profiling (e.g., vs. other bacteria, mammalian cells) Hit_ID->Selectivity Tox Toxicity Assessment Selectivity->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: Drug discovery workflow for isoxazole-based antibacterials.

References

Comparative Analysis of 5-(3-Nitrophenyl)isoxazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 5-(3-nitrophenyl)isoxazole analogs, focusing on their structure-activity relationships (SAR) as antimicrobial agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Antibacterial Activity against Carbapenem-Resistant Acinetobacter baumannii

A series of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives have been synthesized and evaluated for their efficacy against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical priority pathogen. Several of these analogs have demonstrated significant antibacterial activity.[1]

Data Presentation: Antibacterial Potency and Cytotoxicity

The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration - MIC) of the most potent analogs against CRAB and their low cytotoxicity against Vero cells, indicating a favorable selectivity index.[1]

Compound IDAryl Substituent (Ar)MIC (µg/mL) against CRABCytotoxicity against Vero Cells
7j Substituted Phenyl0.5 - 2Non-toxic
7l Substituted Phenyl0.5Non-toxic
7n Substituted Phenyl0.5 - 2Non-toxic
7o Substituted Phenyl0.5 - 2Non-toxic
7p Substituted Phenyl0.5 - 2Non-toxic
16 Substituted Phenyl0.5 - 2Non-toxic

Structure-Activity Relationship (SAR) Summary:

The antibacterial potency of these this compound analogs is influenced by the nature of the aryl substituent on the carbohydrazide moiety. Compound 7l emerged as the most effective derivative, with an MIC of 0.5 µg/mL.[1] Further in-depth mechanistic studies are required to fully elucidate the SAR and identify the specific molecular target, although in silico modeling suggests that KatG may be a probable target.[1] Time-kill kinetic studies have also supported the bactericidal effect of compound 7l when used in combination with Rifampicin.[1]

Experimental Protocols

Synthesis of 5-(3-Nitrophenyl)-N'-arylisoxazole-3-carbohydrazide Analogs

The synthesis of the target carbohydrazide derivatives involves a multi-step process. The general workflow is outlined below.

G cluster_synthesis Synthesis Pathway Start Starting Materials (3-Nitrophenyl derivative and Diethyl oxalate) Step1 Claisen Condensation Start->Step1 Step2 Cyclization with Hydroxylamine Step1->Step2 Step3 Ester Hydrolysis Step2->Step3 Step4 Amide Coupling with Hydrazine Step3->Step4 Step5 Condensation with Aryl Aldehydes Step4->Step5 End 5-(3-Nitrophenyl)-N'-arylisoxazole-3-carbohydrazides Step5->End

General synthetic workflow for this compound analogs.
Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds against Acinetobacter baumannii is determined using the broth microdilution method.

  • Bacterial Strain Preparation: A standardized inoculum of A. baumannii is prepared in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is evaluated against Vero (monkey kidney epithelial) cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Vero cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24-48 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: The percentage of cell viability is calculated relative to untreated control cells.

Broader Context: Anticancer Activity of Isoxazole Derivatives

While the primary focus of this guide is on the antibacterial activity of this compound analogs, it is noteworthy that the isoxazole scaffold is a common feature in compounds with a wide range of biological activities, including anticancer properties.

Structure-activity relationship studies on different series of isoxazole derivatives have revealed key structural features for anticancer activity. For instance, in a series of 5-(thiophen-2-yl)isoxazoles, the presence of a thiophene ring at the 5th position and an electron-rich benzene ring with multiple methoxy groups at the 3rd position of the isoxazole core were found to be important for superior activity against breast cancer cell lines.[2]

The general workflow for screening compounds for anticancer activity is depicted below.

G cluster_screening Anticancer Screening Workflow Synthesis Synthesized Isoxazole Analogs Primary_Screening In vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Synthesis->Primary_Screening Hit_Identification Identification of Potent Compounds (Low IC50 values) Primary_Screening->Hit_Identification Secondary_Screening Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Hit_Identification->Secondary_Screening Lead_Optimization Lead Compound Optimization Secondary_Screening->Lead_Optimization

General workflow for anticancer drug discovery with isoxazole analogs.

This broader perspective highlights the versatility of the isoxazole scaffold in medicinal chemistry and encourages the exploration of this compound analogs for other therapeutic applications.

References

Confirming Cellular Target Engagement of 5-(3-Nitrophenyl)isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of a direct molecular target is a critical step in the development of any bioactive small molecule. This guide provides a comparative overview of robust experimental approaches to confirm the cellular target engagement of 5-(3-Nitrophenyl)isoxazole, a compound with potential therapeutic applications. While the specific cellular targets of this compound are still under investigation, this document presents a hypothetical case study where we postulate its engagement with a key cellular kinase, Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression and a validated cancer target. We will objectively compare the performance of leading target engagement methodologies and provide supporting experimental data and detailed protocols to guide your research.

Comparison of Target Engagement Methodologies

Confirming that a compound interacts with its intended target within the complex cellular environment is paramount for validating its mechanism of action and advancing it through the drug discovery pipeline.[1][2][3][4] Several powerful techniques can be employed, each with distinct advantages and limitations. Below is a comparison of three widely used methods for confirming the engagement of this compound with its hypothetical target, CDK2.

MethodPrincipleData OutputThroughputKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[5][6][7][8]Target protein melting curve and thermal shift (ΔTm). Isothermal dose-response curves (EC50).[9]Low to HighLabel-free; confirms direct binding in intact cells; applicable to various protein classes.[1][5][9]Requires a specific antibody for detection; optimization of heating conditions can be time-consuming.
Kinobeads Competition Binding Assay A competition-based chemical proteomics approach where the compound of interest competes with immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[10][11][12]Quantitative mass spectrometry data revealing the apparent dissociation constant (Kdapp) for numerous kinases simultaneously.[10]HighProvides a broad overview of on-target and off-target kinase interactions; does not require a specific antibody for every target.[2][10][11]Primarily applicable to ATP-competitive inhibitors; allosteric inhibitors may not be detected.[12]
In-Cell Western / Immunofluorescence Measures the modulation of a downstream substrate phosphorylation event as a functional readout of target engagement.Quantitative fluorescence or luminescence signal indicating the level of substrate phosphorylation.HighDirectly measures the functional consequence of target engagement in a cellular context.Indirect method; the observed effect could be due to off-target activities affecting the same pathway.

Hypothetical Experimental Data

To illustrate the application of these methodologies, we present hypothetical data for the engagement of this compound with CDK2.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound and CDK2

This table summarizes the hypothetical results from a CETSA experiment in a human cancer cell line (e.g., MCF-7).

ParameterValueInterpretation
Melting Temperature (Tm) of CDK2 (Vehicle Control) 48.5 °CThe temperature at which 50% of CDK2 denatures in the absence of the compound.
Melting Temperature (Tm) of CDK2 (+ 10 µM this compound) 52.8 °CThe melting temperature of CDK2 in the presence of the compound.
Thermal Shift (ΔTm) +4.3 °CA significant positive shift indicates direct binding and stabilization of CDK2 by the compound.
Isothermal Dose-Response EC50 1.2 µMThe concentration of the compound required to achieve 50% of the maximal thermal stabilization, indicating the potency of target engagement in cells.
Table 2: Kinobeads Competition Binding Assay Data for this compound

This table presents hypothetical data from a Kinobeads experiment, showcasing the selectivity profile of this compound across a panel of kinases.

Kinase TargetApparent Dissociation Constant (Kdapp)Interpretation
CDK2 0.8 µM Potent engagement with the intended target.
CDK13.5 µMModerate off-target engagement.
CDK98.1 µMWeaker off-target engagement.
GSK3B> 20 µMNo significant engagement.
SRC> 20 µMNo significant engagement.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To determine if this compound directly binds to and stabilizes CDK2 in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a human cancer cell line known to express CDK2 (e.g., MCF-7) to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 65°C) for a fixed duration (e.g., 3 minutes), followed by cooling on ice.[1]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble CDK2 in each sample using Western blotting with a specific anti-CDK2 antibody or by an ELISA-based method.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble CDK2 as a function of temperature for both vehicle- and compound-treated samples. The shift in the curve indicates thermal stabilization.

    • Isothermal Dose-Response (ITDR) Curve: Treat cells with a range of this compound concentrations and heat at a single, optimized temperature (e.g., 50°C). Plot the amount of soluble CDK2 against the compound concentration to determine the EC50 value.[1]

Kinobeads Competition Binding Assay Protocol

Objective: To profile the on-target and off-target kinase binding profile of this compound in a cell lysate.

Methodology:

  • Cell Lysate Preparation: Prepare a lysate from a suitable cell line or a mixture of cell lines to ensure broad kinase representation.[11]

  • Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of this compound or a vehicle control.[10]

  • Kinobeads Enrichment: Add Kinobeads (sepharose beads coupled with a cocktail of broad-spectrum kinase inhibitors) to the lysates and incubate to allow for the binding of kinases that are not occupied by the free compound.[11][12]

  • Wash and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins bound to the Kinobeads in each sample.[10]

  • Data Analysis: For each identified kinase, plot the relative amount bound to the beads as a function of the this compound concentration. Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp) for each interaction.[10]

Visualizing Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the hypothetical signaling pathway, experimental workflows, and the logical relationship of this compound with its target.

signaling_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb pRb pRb Rb->pRb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry This compound This compound This compound->CDK2 inhibits

Caption: Hypothetical Signaling Pathway of this compound Targeting CDK2.

cetsa_workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Fractionation cluster_3 Detection & Analysis cells Intact Cells treatment Treat with this compound or Vehicle cells->treatment heating Heat at various temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation soluble Soluble Fraction centrifugation->soluble pellet Aggregated Pellet centrifugation->pellet detection Western Blot for CDK2 soluble->detection analysis Generate Melt Curve & ITDR detection->analysis

Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

logical_relationship compound This compound engagement Target Engagement (Binding & Stabilization) compound->engagement target CDK2 target->engagement functional_outcome Inhibition of Kinase Activity engagement->functional_outcome cellular_effect Cell Cycle Arrest at G1/S functional_outcome->cellular_effect

Caption: Logical Relationship of this compound Target Engagement.

References

Independent Verification of the Biological Effects of 5-(3-Nitrophenyl)isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 5-(3-Nitrophenyl)isoxazole and its alternatives, with a focus on anti-inflammatory activity. The information is compiled from various scientific sources to support further research and development in this area.

Comparative Analysis of Anti-Inflammatory Activity

Table 1: In Vivo Anti-Inflammatory Activity of a this compound Analog

CompoundDose (mg/kg)Time (hours)Paw Edema Inhibition (%)Reference
3-(3-Nitro-phenyl)-4-phenyl-isoxazole100275.68[1]
3-(3-Nitro-phenyl)-4-phenyl-isoxazole100376.71[1]
Diclofenac Sodium (Standard)10274.22[1]
Diclofenac Sodium (Standard)10373.62[1]

Table 2: Comparative In Vitro COX-2 Inhibitory Activity

CompoundIC50 (µM) for COX-2Selectivity Index (COX-1/COX-2)Reference
This compound Data not availableData not available
4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazolineSub-micromolarSelective for COX-2[2]
Celecoxib0.0430[2]
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole>10 (for COX-2)Highly selective for COX-1[2][3]

Experimental Protocols

To facilitate independent verification and further research, detailed methodologies for key experiments are provided below.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the in vivo anti-inflammatory potential of a compound.[3][4]

Materials:

  • Wistar albino rats (150-250 g)

  • Carrageenan (1% w/v in saline)

  • Test compound (e.g., 3-(3-Nitro-phenyl)-4-phenyl-isoxazole)

  • Standard drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 1% Sodium CMC)

  • Plethysmometer

Procedure:

  • Divide rats into groups: control (vehicle), standard, and test compound groups.

  • Administer the test compound or standard drug orally or intraperitoneally at a predetermined dose (e.g., 100 mg/kg for the test compound, 10 mg/kg for the standard).

  • After one hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at specified time intervals after (e.g., 2 and 3 hours).

  • Calculate the percentage inhibition of paw edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound

  • Reference inhibitor (e.g., Celecoxib)

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-2 enzyme with the test compound at various concentrations or the vehicle control in the assay buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific period to allow for the production of prostaglandins.

  • Stop the reaction.

  • Measure the amount of PGE2 produced using an EIA kit.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Visualizing the Mechanism of Action

Signaling Pathway of COX-2 Inhibition in Inflammation

The primary mechanism of action for many isoxazole-based anti-inflammatory agents is the inhibition of the COX-2 enzyme. This enzyme is crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Isoxazole This compound & Analogs Isoxazole->COX2

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Experimental Workflow for In Vivo Anti-Inflammatory Screening

The following diagram outlines the typical workflow for evaluating the anti-inflammatory properties of a test compound using the carrageenan-induced paw edema model.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Dosing Compound Administration (Oral/IP) Grouping->Dosing Inflammation_Induction Carrageenan Injection (Sub-plantar) Dosing->Inflammation_Induction 1 hour post-dose Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at 0, 2, 3h) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Paw_Volume_Measurement->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Workflow for in vivo anti-inflammatory activity assessment.

References

Comparative Efficacy of Nitrophenyl-Substituted Isoxazoles: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of isoxazole derivatives bearing a nitrophenyl substituent. This guide provides a comparative overview of their in vitro and in vivo efficacy, detailed experimental protocols, and insights into their potential mechanisms of action.

While specific biological data for 5-(3-Nitrophenyl)isoxazole remains limited in publicly available research, the broader class of nitrophenyl-substituted isoxazoles has demonstrated a range of promising therapeutic activities. This guide consolidates available data on these derivatives, offering a comparative framework for their anticancer, anti-inflammatory, and antimicrobial potential.

In Vitro Efficacy: A Comparative Overview

Nitrophenyl-substituted isoxazoles have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the available quantitative data, providing a basis for comparing the potency of different derivatives.

Table 1: In Vitro Anticancer Activity of Nitrophenyl-Substituted Isoxazole Derivatives

CompoundCancer Cell LineIC50 Value (µM)Reference
5-(4-Methoxyphenyl)-3-(4-nitrophenyl)isoxazole-4-carbohydrazide-Potent VEGFR-2 inhibition (IC₅₀ = 25.7 nM)[1]
Novel Isoxazole Derivatives (unspecified structures)MCF-7 (Breast)2.3 - 9.5[2]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Antimicrobial Activity of Nitrophenyl-Substituted Isoxazole Derivatives

CompoundMicrobial StrainMIC Value (µg/mL)Reference
3-Cyclopropyl-5-(methylthio)-N-(4-nitrophenyl)isoxazole-4-carboxamideStaphylococcus aureus, Staphylococcus pyogenes, Pseudomonas aeruginosa, Escherichia coliNot specified, but showed activity[3]
5-(furan-2-yl)-3-(4-nitrophenyl)isoxazoleCandida albicans, Candida spp., Fusarium spp.MIC = 17.5 μM against Candida glabrata[1]
3-(2,3-dihydrobenzo[1][4]dioxin-6-yl)-5-(4-nitrophenyl)isoxazole (4g)Escherichia coliComparable to standard[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

In Vivo Efficacy: Preclinical Models

In vivo studies provide crucial insights into the therapeutic potential and physiological effects of drug candidates. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the anti-inflammatory activity of novel compounds.

Table 3: In Vivo Anti-inflammatory Activity of a Nitrophenyl-Substituted Isoxazole Derivative

CompoundAnimal ModelActivityReference
3-Cyclopropyl-5-(methylthio)-N-(4-nitrophenyl)isoxazole-4-carboxamideCarrageenan-induced paw edema in ratsShowed anti-inflammatory activity[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The test compounds (nitrophenyl-substituted isoxazoles) are dissolved in a suitable solvent, typically DMSO, and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these various concentrations.[4]

  • Incubation: The plates are incubated for a specified period, usually 48 to 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[4]

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to induce acute inflammation and is a classic method for screening anti-inflammatory drugs.

Protocol:

  • Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Fasting: Animals are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for the isoxazole derivatives. The animals are typically fasted overnight before the experiment.

  • Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[6]

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[6][7][8]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[6][7]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding the mechanism of action and the overall research strategy.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Test Compounds Hit Identification Hit Identification Primary Screening->Hit Identification Bioactive Compounds Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Potent Hits IC50 Determination IC50 Determination Dose-Response Studies->IC50 Determination Quantitative Efficacy Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Transition to In Vivo Animal Model Animal Model Lead Compound Selection->Animal Model Promising Candidate Efficacy Testing Efficacy Testing Animal Model->Efficacy Testing Therapeutic Effect Toxicity Assessment Toxicity Assessment Efficacy Testing->Toxicity Assessment Safety Profile Preclinical Candidate Preclinical Candidate Toxicity Assessment->Preclinical Candidate Optimized Lead

Experimental workflow from in vitro screening to in vivo evaluation.

Given the observed anti-inflammatory and anticancer activities of nitrophenyl-substituted isoxazoles, a relevant signaling pathway to consider is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a critical role in regulating inflammatory responses and cancer development.

nfkb_pathway cluster_stimuli Inflammatory Stimuli / Carcinogens cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK Complex IKK Complex Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inactive Complex Degradation Degradation IκBα->Degradation Ubiquitination & Degradation NF-κB_active NF-κB NF-κB->NF-κB_active Translocation Target Genes Target Genes NF-κB_active->Target Genes Binds to DNA & Activates Transcription Inflammation / Proliferation Inflammation / Proliferation Target Genes->Inflammation / Proliferation Leads to Nitrophenyl-Isoxazole Nitrophenyl-Isoxazole Nitrophenyl-Isoxazole->IKK Complex Potential Inhibition

Potential inhibition of the NF-κB signaling pathway.

References

Benchmarking 5-(3-Nitrophenyl)isoxazole: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of preclinical or clinical data for 5-(3-Nitrophenyl)isoxazole. This compound is primarily documented in the context of chemical synthesis and has not been benchmarked against any standard-of-care drugs for therapeutic efficacy or safety.

Currently, there are no publicly available studies that evaluate the biological activity, mechanism of action, or potential therapeutic applications of this compound. The scientific focus has been on its synthesis and chemical characterization. Consequently, a direct comparison with established pharmaceutical agents is not feasible based on the current body of scientific evidence.

Lack of Comparative Efficacy and Safety Data

A thorough search of scientific databases and clinical trial registries did not yield any studies comparing this compound to existing standard-of-care treatments for any disease. For a meaningful comparison guide, data from head-to-head preclinical or clinical trials are essential. Such data would typically include endpoints related to efficacy (e.g., disease progression, symptom relief) and safety (e.g., adverse event profiles, toxicity). In the absence of such studies, no quantitative comparison can be made.

Undefined Mechanism of Action and Signaling Pathways

The mechanism of action for this compound has not been elucidated in the available literature. Understanding the specific signaling pathways a compound modulates is critical for drug development and for comparing it to other drugs. Without this information, it is impossible to create diagrams of its biological activity or to compare its mode of action with that of standard-of-care drugs.

Experimental Protocols

As there are no published studies on the therapeutic benchmarking of this compound, no experimental protocols for such comparisons can be provided. Detailed methodologies from in vitro assays, animal models, or human clinical trials are necessary to understand the context and reliability of any comparative data.

Safety Operating Guide

Navigating the Safe Disposal of 5-(3-Nitrophenyl)isoxazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, particularly concerning the disposal of specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(3-Nitrophenyl)isoxazole, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Assessment and Safety Precautions

Immediate Safety and Handling:

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE).[4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4]To prevent skin contact.
Body Protection Standard laboratory coat or chemical-resistant apron.[1]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6]To avoid inhalation of dust or vapors.[6]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and transfer. Do not dispose of this compound down the drain or in regular trash.[4]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.[4]

  • Contaminated Debris: Any materials used to handle the compound (e.g., weighing paper, gloves, pipette tips) should be collected as hazardous solid waste.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[4]

Step 2: Labeling and Storage

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and relevant hazard warnings.[2]

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials, until it is collected.[4]

Step 3: Professional Disposal

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2][7]

  • Incineration: The recommended disposal method for nitrophenols and many isoxazole derivatives is controlled incineration in a licensed facility.[8][9][10] This process should be carried out by approved personnel to ensure complete combustion and control of emissions.[8]

III. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Solid Waste in Designated Container A->B C Collect Contaminated Debris in a Separate Lined Bin A->C D Collect Liquid Waste in Designated Liquid Container A->D E Securely Seal All Waste Containers B->E C->E D->E F Label Containers: 'Hazardous Waste' 'this compound' E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Waste is Transported for Controlled Incineration H->I

Caption: Disposal workflow for this compound.

IV. Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[11]

    • Sweep up the absorbed material and place it in a labeled hazardous waste container.[12]

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[4]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.[11]

    • Prevent entry into the affected area.

Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.

References

Essential Safety and Logistical Information for Handling 5-(3-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-(3-Nitrophenyl)isoxazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally similar molecules, such as 5-(4-Nitrophenyl)-1,3-oxazole, and general best practices for handling isoxazole and nitro-containing aromatic compounds.[1] It is imperative to handle this compound with the assumption that it is toxic and an irritant.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be toxic if swallowed and cause serious eye irritation.[1] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[2][3]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Inspect before use and change immediately if contaminated.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1][2]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside a fume hood.[2]
Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[2]

  • Use non-sparking tools to prevent ignition of flammable dusts.[4][5]

3. Personal Hygiene:

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][6]

Emergency Procedures

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
If Inhaled Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately.[1]

Spill Management Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[2]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[2] Avoid creating dust. For a liquid spill, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[7] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[7]

Waste Segregation and Collection:

  • Collect all solid waste (e.g., contaminated gloves, paper towels, and excess reagent) in a designated, clearly labeled hazardous waste container.[2]

  • Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.

Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, irritant).[7]

Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area that is in a well-ventilated location and away from ignition sources.[7]

  • Arrange for pickup and disposal by a licensed hazardous waste contractor through your institution's Environmental Health and Safety (EHS) office.[7]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh and Transfer prep_emergency->handle_weigh handle_procedure Perform Experiment handle_weigh->handle_procedure handle_hygiene Post-Handling Hygiene handle_procedure->handle_hygiene disp_segregate Segregate Hazardous Waste handle_procedure->disp_segregate emergency_spill Spill Management handle_procedure->emergency_spill emergency_firstaid First Aid handle_procedure->emergency_firstaid disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Accumulation Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Nitrophenyl)isoxazole
Reactant of Route 2
5-(3-Nitrophenyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.